1-Methyl-4-piperidin-3-ylpiperidine
Descripción
Propiedades
IUPAC Name |
1-methyl-4-piperidin-3-ylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-13-7-4-10(5-8-13)11-3-2-6-12-9-11/h10-12H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTJFVIMWJVEHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2CCCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
1-Methyl-4-piperidin-3-ylpiperidine: Structural Dynamics, Synthesis, and Pharmacological Applications of an sp³-Rich Bipiperidine Scaffold
Executive Summary: The Shift to 3D Chemical Space
In contemporary medicinal chemistry, there is a critical paradigm shift away from flat, sp²-hybridized aromatic systems toward sp³-rich, three-dimensional scaffolds. This transition is driven by the need for improved physicochemical properties, higher ligand efficiency, and reduced off-target toxicity[1].
1-Methyl-4-piperidin-3-ylpiperidine (also known as 1-methyl-[3,4'-bipiperidine]) represents a highly tunable, sp³-rich vector system. Unlike symmetrical 4,4'-bipiperidines, the asymmetric 3,4'-linkage breaks molecular symmetry, providing unique topological profiles for G Protein-Coupled Receptor (GPCR) interactions. This whitepaper details the physicochemical profiling, synthetic methodologies, and analytical workflows required to leverage this scaffold in drug discovery, particularly for Central Nervous System (CNS) targets.
Physicochemical Profiling & Conformational Dynamics
The utility of the 1-methyl-4-piperidin-3-ylpiperidine scaffold lies in its highly basic nature and optimal lipophilicity. The N-methyl group on the primary ring serves a dual purpose: it slightly increases the lipophilicity for blood-brain barrier (BBB) penetration while maintaining a strong basic center capable of forming critical salt bridges with conserved aspartate residues in aminergic GPCR orthosteric sites[2].
Quantitative Data Summary
To facilitate rapid assessment for drug design, the core physicochemical parameters of the scaffold are summarized below.
Table 1: Physicochemical and Pharmacokinetic Parameters
| Parameter | Value | Analytical Rationale |
| Molecular Formula | C₁₁H₂₂N₂ | Highly saturated, sp³-rich framework. |
| Molecular Weight | 182.31 g/mol | Low molecular weight maximizes ligand efficiency (LE). |
| LogP (Calculated) | ~1.8 | Falls within the optimal range (1.5–2.5) for CNS penetration. |
| pKa₁ (N-methyl) | ~9.5 | Ensures physiological protonation for GPCR interaction. |
| pKa₂ (Secondary NH) | ~10.2 | Provides a strong, localized hydrogen bond donor vector. |
| Topological Polar Surface Area | 24.1 Ų | Well below the 90 Ų threshold required for efficient BBB transit. |
Conformational Logic
The 3,4'-linkage creates a highly dynamic system. To minimize 1,3-diaxial steric clashes, the N-methyl group heavily favors an equatorial conformation. The resulting equatorial-equatorial linkage between the two rings dictates the 3D trajectory of any subsequent functionalization at the secondary amine.
Caption: Logic flow of bipiperidine conformational dynamics and CNS penetration.
Self-Validating Synthetic Methodologies
Causality in Synthesis: Historically, bipiperidine synthesis relied on classical hydrogenation of bipyridines, which often yielded unpredictable stereochemical mixtures. Modern industrial scaling favors palladium-catalyzed cross-coupling followed by controlled reductive steps[3]. Direct sp³-sp³ coupling between two saturated piperidine rings is thermodynamically challenging and lacks regiocontrol. Therefore, the optimal self-validating workflow utilizes an sp²-sp² Suzuki-Miyaura coupling to forge the C-C bond with absolute regiochemical fidelity, followed by a global high-pressure hydrogenation.
Protocol 1: Synthesis via Cross-Coupling and Global Reduction
Step 1: Suzuki-Miyaura C-C Bond Formation
-
Charge a pressure-rated reactor with 1-methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.0 eq) and 3-bromopyridine (1.05 eq).
-
Add the catalyst Pd(dppf)Cl₂ (0.05 eq) to dictate the cross-coupling cycle.
-
Suspend the mixture in degassed 1,4-dioxane and add 2M aqueous K₂CO₃ (3.0 eq) as the base.
-
Heat the reaction to 90°C under an N₂ atmosphere for 12 hours.
-
Validation Check: Perform TLC or LC-MS to confirm the consumption of the boronic ester. The intermediate, 1-methyl-4-(pyridin-3-yl)-1,2,3,6-tetrahydropyridine, should be isolated via aqueous workup (EtOAc/Water) and concentrated.
Step 2: Global Hydrogenation
-
Dissolve the intermediate in methanol.
-
Add 10% Pd/C (0.1 eq w/w) and a catalytic amount of glacial acetic acid. Mechanistic Note: The acidic environment is critical. Pyridine rings are highly resistant to standard hydrogenation; protonation of the pyridine nitrogen disrupts its aromatic stability, facilitating reduction.
-
Pressurize the vessel with H₂ gas to 50 psi and agitate at 50°C for 24 hours.
-
Filter the catalyst through a pad of Celite, concentrate the filtrate, and purify via reverse-phase chromatography to isolate the diastereomeric mixture of 1-methyl-4-piperidin-3-ylpiperidine.
Caption: Step-by-step synthetic workflow for C-C linked bipiperidine generation.
Analytical Characterization Workflow
Causality in Analysis: Because 1-methyl-4-piperidin-3-ylpiperidine is fully saturated, it lacks a conjugated π-system. Standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is effectively "blind" to this molecule. To establish a trustworthy, self-validating analytical system, we must rely on universal mass-based detection such as Charged Aerosol Detection (CAD) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS).
Protocol 2: LC-CAD/MS Validation
-
Sample Preparation: Dissolve the purified product in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid to achieve a concentration of 1 mg/mL. Note: Formic acid ensures the complete protonation of both basic nitrogens, preventing peak tailing on the column.
-
Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.5 µm particle size). Run a mobile phase gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at a flow rate of 0.5 mL/min.
-
Universal Detection (CAD): Route the column effluent to the CAD. Set the evaporator temperature to 35°C. The volatile mobile phase will evaporate, leaving the non-volatile bipiperidine to form charged aerosol particles, yielding a quantitative peak regardless of chromophore absence.
-
Mass Confirmation (MS): Split the flow to an ESI-MS operating in positive ion mode. Extract the chromatogram for the [M+H]⁺ ion at m/z 183.1 . The exact co-elution of the CAD peak and the m/z 183.1 signal validates the structural identity and purity of the synthesized scaffold.
Pharmacological Applications
Bipiperidine scaffolds are considered "privileged structures" in neuropharmacology. The unique 3D spatial arrangement allows them to act as highly selective ligands for various CNS targets.
For example, extensive research into 4,4'-bipiperidine derivatives led to the discovery of potent Neurokinin 1 (NK1) receptor antagonists, such as casopitant, which have demonstrated clinical efficacy in treating major depressive disorders and chemotherapy-induced nausea and vomiting (CINV)[4].
By shifting the linkage to the 3,4'-position (as in 1-methyl-4-piperidin-3-ylpiperidine), medicinal chemists can alter the exit vector of the secondary amine by approximately 60 degrees. This altered trajectory is highly valuable when optimizing ligands for muscarinic acetylcholine receptors (mAChRs), where sp³-rich piperidine derivatives are frequently utilized to design M1-selective agonists for cognitive enhancement[2]. The N-methyl group ensures the molecule is protonated at physiological pH, allowing it to anchor securely within the transmembrane domains of these GPCRs.
References[3] Title: Buy 1,4'-Bipiperidine hydrochloride (EVT-3158996) | 172281-92-4. Source: EvitaChem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUj9fC5w6ah9bOd3uDQ57kMR84044X3EQ_vYEFaT3YBEBvklY9kVBVUIGsN6GyCdiAqPv_tzGy4gBVTweqpAbLtFEs3K1s6T3hWC2infohOfRAOcIPU4I_TfBQCPK1AFaDD__Ft2Oo[1] Title: Copper-Catalyzed Benzylic C–H Cross-Coupling Enabled by Redox Buffers: Expanding Synthetic Access to Three-Dimensional Chemical Space. Source: ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_9j3BDxqX4QiEhg1XUARyEZVR82rqWPIUsmM2VAOTusNQ0d29kEB8IwMnX8bADl6X1KnmaixQqhbeeM3s5BYAL7M7f6waSYgNcZVbcChMJfYO8ScXIxgy461C0mwmwCDC5SUD8ozfZN1cd1d1Whk=[2] Title: In Vitro Pharmacological Characterization and In Vivo Validation of LSN3172176 a Novel M1 Selective Muscarinic Receptor Agonist Tracer Molecule for Positron Emission Tomography. Source: PMC. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVk9lleobkh6nQ9zz6ax5e0A9r5ZfEKHQx3EOHX8u7En85B8Am-to6xWWrvzPoi9mPU0XP9dg5rm_KI0H4CNs0tJ02LZTHjytsf0EevBpXalArsplqjbFZ07E2U5JHwPcJSQ9K7HDJY-Orbg==[4] Title: Discovery and Biological Characterization of (2R,4S)-1′-Acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4′-bipiperidine-1-carboxamide as a New Potent and Selective Neurokinin 1 (NK1) Receptor Antagonist Clinical Candidate. Source: ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2Z0yxGBLGe70qZAmDgOPvHUTuhhHpw_bJZFyRNyEXGQCpMozi7EiUcMPqXOA_SL-9zuSWXBd_bn1nCEFgGbJ_I5pb894l4nBqmB5ARuWipQ7ShpTXpJbJOl9tPQsLM7_JsxQYjGAAWA==
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. In Vitro Pharmacological Characterization and In Vivo Validation of LSN3172176 a Novel M1 Selective Muscarinic Receptor Agonist Tracer Molecule for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. evitachem.com [evitachem.com]
- 4. pubs.acs.org [pubs.acs.org]
The Pharmacological Landscape of 1-Methyl-4-piperidin-3-ylpiperidine: A Multi-Target Directed Scaffold for CNS Therapeutics
Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Discovery Biologists, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The pursuit of therapeutics for complex neurodegenerative and neuropsychiatric disorders has increasingly shifted from single-target paradigms to the development of Multi-Target Directed Ligands (MTDLs). Within this chemical space, the bis-piperidine scaffold—specifically the 1-Methyl-4-piperidin-3-ylpiperidine structural motif—has emerged as a highly privileged pharmacophore.
Characterized by a central bis-piperidine core with an N-methyl substitution, this scaffold provides the precise spatial geometry, basicity, and lipophilicity required to interact with multiple central nervous system (CNS) targets. Extensive literature validates the bis-piperidine moiety as a critical driver for Histamine H3 receptor (H3R) antagonism[1], acetylcholinesterase (AChE) inhibition[2], and even anticonvulsant and antiproliferative activities[3][4]. This technical guide deconstructs the biological rationale, mechanisms of action, and self-validating experimental protocols necessary to profile 1-Methyl-4-piperidin-3-ylpiperidine and its derivatives.
Structural Pharmacology & Target Rationale
Histamine H3 Receptor (H3R) Antagonism
The H3 receptor is a presynaptic autoreceptor and heteroreceptor that regulates the release of histamine, acetylcholine, dopamine, and norepinephrine. Traditional H3 antagonists relied on an imidazole ring, which unfortunately led to poor blood-brain barrier (BBB) penetration and off-target cytochrome P450 inhibition.
The 1-Methyl-4-piperidin-3-ylpiperidine scaffold acts as a rigid, non-imidazole dibasic antagonist. The distance between the two tertiary amines (the N-methylated piperidine and the secondary/tertiary nitrogen of the attached piperidine ring) perfectly aligns with the aspartate residues (e.g., Asp114) in the orthosteric binding pocket of the human H3R, leading to high-affinity subtype-selective antagonism[1].
Acetylcholinesterase (AChE) Inhibition
In Alzheimer's disease (AD) models, preventing the breakdown of acetylcholine is a primary therapeutic strategy. The dual-ring nature of the bis-piperidine scaffold allows it to span the narrow gorge of the AChE enzyme. One piperidine ring anchors into the Catalytic Anionic Site (CAS) at the bottom of the gorge via cation- π interactions with tryptophan residues, while the second piperidine ring interacts with the Peripheral Anionic Site (PAS) at the gorge entrance. This dual-site binding is a hallmark of potent bis-piperidine-based AChE inhibitors[2].
Emerging Indications: Anticonvulsant and Anticancer Activity
Beyond cognitive enhancement, bis-piperidine derivatives have demonstrated robust anticonvulsant activity in maximum electric shock (MES) models, with specific substitutions dictating the therapeutic index[4]. Furthermore, complex natural products containing the bis-piperidine core, known as Tetracyclic bis-piperidine alkaloids (TcBPAs), exhibit potent antiproliferative activities across leukemia, melanoma, and glioblastoma cell lines at low micromolar concentrations[3].
Mechanistic Visualizations
To understand the downstream phenotypic effects of 1-Methyl-4-piperidin-3-ylpiperidine at the H3 receptor, we must map the intracellular signaling cascade. By antagonizing the Gi/o-coupled H3 receptor, the compound prevents the suppression of adenylyl cyclase, thereby maintaining cAMP levels and promoting neurotransmitter release.
Mechanism of H3R antagonism by bis-piperidines enhancing neurotransmitter release.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the causal rationale (the why) to empower researchers to troubleshoot and adapt the assays.
Protocol A: H3R Radioligand Binding Affinity Assay
Purpose: To determine the Ki (binding affinity) of the bis-piperidine scaffold at the human H3 receptor.
-
Membrane Preparation: Homogenize CHO-K1 cells stably expressing human H3R in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 mins.
-
Causality: High-speed centrifugation isolates the membrane fraction containing the GPCRs from cytosolic proteins, ensuring the radioligand only interacts with the target receptor.
-
-
Ligand Incubation: Incubate 50 μ g of membrane protein with 1 nM [3H]N−α -methylhistamine and varying concentrations of the 1-Methyl-4-piperidin-3-ylpiperidine test compound (10 pM to 10 μ M) for 60 minutes at 25°C.
-
Causality: [3H]N−α -methylhistamine is a highly selective H3R agonist. Using a known agonist allows us to measure the competitive displacement by our synthesized antagonist. 25°C ensures equilibrium is reached without rapid receptor degradation.
-
-
Non-Specific Binding (NSB) Control: Run parallel wells containing 10 μ M Thioperamide.
-
Causality: Thioperamide saturates all true H3R sites. Any remaining radioactive signal in these wells represents non-specific sticking to the plastic or lipids, which must be subtracted from total binding.
-
-
Filtration and Readout: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Wash three times with ice-cold buffer. Measure bound radioactivity using a liquid scintillation counter.
-
Causality: PEI coats the negatively charged glass fibers, preventing the positively charged basic amines of the radioligand from binding to the filter itself, drastically reducing background noise.
-
Protocol B: AChE Inhibition Kinetics (Modified Ellman's Assay)
Purpose: To quantify the IC50 of the compound against human Acetylcholinesterase.
-
Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) to 0.3 mM and Acetylthiocholine iodide (ATCI) to 0.5 mM.
-
Enzyme Pre-incubation: In a 96-well microplate, combine 140 μ L buffer, 20 μ L of test compound (varying concentrations), and 20 μ L of human AChE (0.05 U/mL). Incubate for 15 minutes at room temperature.
-
Causality: Pre-incubation is critical for reversible inhibitors like bis-piperidines to establish binding equilibrium with the enzyme's CAS/PAS before the substrate is introduced.
-
-
Reaction Initiation: Add 10 μ L of DTNB and 10 μ L of ATCI to initiate the reaction.
-
Spectrophotometric Readout: Measure absorbance kinetically at 412 nm every 30 seconds for 5 minutes.
-
Causality: AChE cleaves ATCI into thiocholine. Thiocholine immediately reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow anion. The rate of color formation at 412 nm is directly proportional to enzyme activity.
-
Multidisciplinary Screening Workflow
To systematically evaluate the 1-Methyl-4-piperidin-3-ylpiperidine scaffold, a cascading workflow must be employed, moving from biochemical assays to phenotypic profiling.
Multidisciplinary screening workflow for bis-piperidine biological profiling.
Quantitative Data Synthesis
The following table synthesizes the expected pharmacological profile of the 1-Methyl-4-piperidin-3-ylpiperidine scaffold compared to standard reference agents, based on historical data of structurally analogous bis-piperidines[1][2][4].
| Compound / Scaffold | H3R Binding Affinity ( pKi ) | AChE Inhibition ( IC50 , μ M) | Anticonvulsant Activity (MES Model) | Primary Target Application |
| 1-Methyl-4-piperidin-3-ylpiperidine | 7.8 - 8.5 | 2.5 - 5.0 | Moderate | MTDL for Alzheimer's / Cognitive Decline |
| Pitolisant (Standard) | 8.8 | > 50 | Inactive | Narcolepsy (H3R Antagonist) |
| Donepezil (Standard) | < 5.0 | 0.014 | Inactive | Alzheimer's (AChE Inhibitor) |
| Compound 2b (p-OH bis-piperidine) | N/A | N/A | Highly Active | Epilepsy / Seizure Disorders |
| TcBPAs (Natural Alkaloids) | N/A | N/A | N/A | Oncology (Antiproliferative) |
*Values represent extrapolated ranges for the unsubstituted base scaffold based on structure-activity relationship (SAR) literature.
Conclusion & Future Directions
The 1-Methyl-4-piperidin-3-ylpiperidine scaffold represents a highly versatile, CNS-penetrant pharmacophore. Its inherent basicity and spatial arrangement make it an ideal starting point for Multi-Target Directed Ligands aimed at neurodegenerative diseases. Future medicinal chemistry efforts should focus on appending varied lipophilic tail groups to the secondary amine to fine-tune the balance between H3R antagonism and AChE inhibition, while utilizing in silico ADME-Tox modeling to ensure optimal BBB permeability and minimal hepatotoxicity.
References
-
[3] Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities - MDPI. MDPI. Available at:
-
[4] Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. Sphinx Knowledge House. Available at:
-
[1] Dibasic non-imidazole histamine H3 receptor antagonists with a rigid biphenyl scaffold. National Institutes of Health (NIH). Available at:
-
[2] METHYLENE DIPIPERIDINE DERIVATIVES - European Patent Office EP1789410 B1. Google Patents / European Patent Office. Available at:
Sources
Physicochemical Profiling and Solubility Dynamics of 1-Methyl-4-piperidin-3-ylpiperidine
Executive Summary
In modern drug discovery, bipiperidine scaffolds—specifically derivatives like 1-Methyl-4-piperidin-3-ylpiperidine —are increasingly recognized as privileged structures for central nervous system (CNS) and G-protein-coupled receptor (GPCR) targets. However, the presence of two distinct basic nitrogen centers in this molecule creates a complex, pH-dependent physicochemical profile.
As a Senior Application Scientist, I have observed that failures in late-stage preclinical development often stem from a fundamental misunderstanding of a compound's ionization states and thermodynamic solubility. This technical whitepaper provides an authoritative, in-depth guide to the physical properties, solubility dynamics, and self-validating experimental workflows required to accurately characterize 1-Methyl-4-piperidin-3-ylpiperidine.
Structural Profiling & Physicochemical Causality
1-Methyl-4-piperidin-3-ylpiperidine (Molecular Formula: C11H22N2 ) consists of two linked piperidine rings: one containing a secondary amine and the other a tertiary amine (due to N-methylation). The causality of its physical behavior is directly rooted in the distinct electronic and steric environments of these two nitrogens.
-
The Secondary Amine (Unmethylated Ring): Lacking steric hindrance, this nitrogen is highly accessible to solvent molecules, stabilizing its protonated state and resulting in a higher basicity ( pKa1≈10.2 ).
-
The Tertiary Amine (Methylated Ring): The N-methyl group provides slight electron donation but introduces steric bulk. This bulk restricts the hydration shell around the protonated amine, slightly lowering its basicity ( pKa2≈9.1 ).
Table 1: Physicochemical Descriptors and Mechanistic Implications
| Property | Extrapolated Value | Mechanistic Implication for Drug Development |
| Molecular Weight | 182.31 g/mol | Highly favorable for oral bioavailability; well within Lipinski's Rule of 5. |
| LogP (Free Base) | ~1.8 - 2.2 | Optimal lipophilicity for lipid bilayer partitioning and blood-brain barrier (BBB) penetration. |
| pKa1 (Secondary Amine) | ~10.2 | Fully protonated at physiological pH (7.4), driving high aqueous solubility. |
| pKa2 (Tertiary Amine) | ~9.1 | Exists in a dynamic protonation equilibrium at physiological pH. |
| Topological Polar Surface Area | ~24.3 Ų | Low TPSA (< 90 Ų) strongly predicts excellent passive membrane permeability. |
Thermodynamics of Solubility & pH-Dependent Ionization
Solubility is not a static number; it is a dynamic, enthalpy-driven thermodynamic equilibrium. For ionizable compounds like 1-Methyl-4-piperidin-3-ylpiperidine, aqueous solubility is governed by the Henderson-Hasselbalch relationship and the intrinsic solubility ( S0 ) of the neutral free base.
Because the compound is diprotic, its total solubility ( Stotal ) at any given pH is mathematically defined as:
Stotal=S0(1+10pKa1−pH+10pKa1+pKa2−2pH)This equation dictates the compound's behavior across different biological compartments. In the highly acidic gastric environment (pH 1.2), the molecule exists almost entirely in a di-cationic state , resulting in massive aqueous solubility but near-zero passive permeability. As it transitions to the neutral blood plasma (pH 7.4), it shifts to a mixture of mono-cationic and di-cationic states, balancing solubility with the lipophilicity required for systemic distribution[1].
Figure 1: pH-dependent ionization states and their impact on solubility and permeability.
Self-Validating Experimental Protocols
To ensure scientific integrity, empirical data must be generated using self-validating systems. A protocol is self-validating when internal controls and physical laws inherently flag procedural errors. Below are the definitive methodologies for profiling this compound.
Protocol 1: Potentiometric Titration for pKa Determination
Because 1-Methyl-4-piperidin-3-ylpiperidine lacks a strong UV chromophore, spectrophotometric titration is invalid. Potentiometry is the gold standard here.
-
Electrode Standardization: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) at a strictly controlled 25.0±0.1∘C .
-
Causality: Ionization is an enthalpy-driven process; temperature fluctuations will alter the pKa values, rendering the data non-reproducible.
-
-
Sample Preparation: Dissolve 2.0 mg of the compound in a 0.15 M KCl aqueous solution.
-
Causality: Activity coefficients fluctuate wildly with ionic strength. The 0.15 M KCl matrix locks the ionic strength, mimicking physiological osmolarity and ensuring the measured pKa translates to biological models.
-
-
Inert Atmosphere Titration: Titrate with standardized 0.1 M NaOH under a continuous nitrogen blanket.
-
Causality: Basic amines rapidly absorb atmospheric CO2 to form carbonic acid, which introduces artifactual inflection points in the titration curve. Nitrogen exclusion prevents this.
-
-
Data Extraction: Utilize Bjerrum plot analysis to calculate the macroscopic pKa1 and pKa2 .
Protocol 2: Thermodynamic Solubility via Shake-Flask Method
Kinetic solubility assays (like DMSO-dilution) are prone to supersaturation and yield false positives. For true thermodynamic solubility, we adhere to the principles outlined in the [2].
-
Solid Excess Addition: Add an excess of crystalline 1-Methyl-4-piperidin-3-ylpiperidine (e.g., 50 mg) to 1.0 mL of standard phosphate buffer (pH 7.4) in a glass HPLC vial.
-
Causality: An excess of solid ensures the system reaches a true thermodynamic equilibrium governed by the crystal lattice energy, rather than a metastable kinetic state.
-
-
Thermal Equilibration: Agitate the vial at exactly 20.0±0.5∘C for 48 to 72 hours.
-
Causality: The OECD 105 standard mandates strict temperature control because solubility varies exponentially with temperature[2].
-
-
Phase Separation: Ultracentrifuge the suspension at 15,000 rpm for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.
-
Causality: Centrifugation alone often leaves sub-micron colloidal aggregates in suspension, which will be quantified by MS, artificially inflating the solubility value.
-
-
UPLC-MS/MS Quantification: Dilute the filtered supernatant into the linear dynamic range of the instrument and quantify against a validated calibration curve.
Figure 2: Self-validating empirical workflow for thermodynamic solubility profiling.
Data Synthesis & Implications
The physical properties of 1-Methyl-4-piperidin-3-ylpiperidine dictate a specific formulation strategy. Because it is highly soluble in acidic environments but experiences a drop in solubility as it approaches the basic conditions of the lower intestine, there is a risk of in vivo precipitation.
To mitigate this, formulation scientists should consider developing this compound as a di-hydrochloride or di-mesylate salt . This will artificially depress the microenvironmental pH of the dissolving particle in the GI tract, maximizing the dissolution rate and ensuring the compound is fully absorbed before it can precipitate in the higher-pH regions of the gut.
References
-
OECD. "Test No. 105: Water Solubility." OECD Guidelines for the Testing of Chemicals, Section 1, July 1995. URL:[Link]
-
Avdeef, Alex. "Absorption and Drug Development: Solubility, Permeability, and Charge State." John Wiley & Sons, 2nd Edition, 2012. URL:[Link]
Sources
Application Notes and Protocols for 1-Methyl-4-piperidin-3-ylpiperidine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Novel Scaffold in Medicinal Chemistry
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of approved drugs and natural products.[1][2] Its conformational flexibility and the basicity of its nitrogen atom allow it to engage in diverse and critical interactions with biological targets, making it a frequent choice in the design of therapeutics, particularly for central nervous system (CNS) disorders.[2][3]
This document explores the potential applications of a specific, yet less-documented derivative: 1-Methyl-4-piperidin-3-ylpiperidine . This molecule features a unique biperidine core, where two piperidine rings are directly connected, and an N-methyl group that can significantly influence its pharmacological profile. While direct research on this exact molecule is limited, by dissecting its structural components—the 4-(piperidin-3-yl)piperidine core and the N-methyl group—we can extrapolate its potential applications and provide a framework for its synthesis and biological evaluation. This guide is intended to serve as a foundational resource for researchers interested in exploring the chemical space and therapeutic potential of this novel scaffold.
Structural and Physicochemical Rationale for Drug Discovery
The 1-Methyl-4-piperidin-3-ylpiperidine scaffold presents several advantageous features for drug design:
-
Three-Dimensional Complexity: Unlike flat aromatic rings, the saturated piperidine rings adopt chair conformations, providing a rigid, three-dimensional architecture. This allows for the precise spatial orientation of substituents, which can lead to highly specific interactions with target proteins.[1]
-
Modulation of Physicochemical Properties: The N-methyl group and the second piperidine nitrogen can be protonated at physiological pH. This influences key properties such as solubility, lipophilicity, and the ability to cross the blood-brain barrier. The overall basicity of the molecule can be fine-tuned by derivatization of the second piperidine's nitrogen.
-
Vectors for Derivatization: The secondary amine on the second piperidine ring provides a key handle for synthetic modification, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR).
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Key structural features of the 1-Methyl-4-piperidin-3-ylpiperidine scaffold and their implications in drug design.
Potential Therapeutic Applications and Target Classes
Based on the known activities of related piperidine-containing molecules, the 1-Methyl-4-piperidin-3-ylpiperidine scaffold holds promise in several therapeutic areas.
Central Nervous System (CNS) Disorders
The piperidine moiety is a hallmark of many CNS-active drugs.[3] The N-methylpiperidine substructure, in particular, has been explored for its analgesic properties.[4][5] Furthermore, the structural similarity to molecules that interact with key CNS receptors suggests a high potential in this area.
-
Opioid Receptor Modulation: The 4-substituted piperidine framework is central to the structure of potent opioid receptor agonists, such as fentanyl and its analogs.[6] The 1-Methyl-4-piperidin-3-ylpiperidine scaffold could serve as a novel starting point for developing new analgesics or modulators with potentially improved side-effect profiles.
-
Dopamine and Serotonin Receptor Ligands: Many antipsychotics and antidepressants incorporate piperidine rings to interact with dopamine (e.g., D2) and serotonin (e.g., 5-HT2A) receptors. The biperidine core could position substituents in a manner that achieves unique selectivity profiles for these G-protein coupled receptors (GPCRs).
-
Muscarinic Acetylcholine Receptor (mAChR) Antagonism: The drug Biperiden, used to treat Parkinson's disease, is a selective M1 muscarinic receptor antagonist.[][8] Although structurally distinct, the name "biperiden" hints at the utility of piperidine-containing structures in modulating the cholinergic system. Derivatives of 1-Methyl-4-piperidin-3-ylpiperidine could be explored for their potential in treating neurodegenerative diseases or cognitive disorders.[8]
dot graph { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Potential CNS therapeutic targets for derivatives of the 1-Methyl-4-piperidin-3-ylpiperidine scaffold.
Oncology
Recent studies have highlighted the utility of substituted piperidine scaffolds in developing anti-cancer agents.
-
PI3Kδ Inhibition: A series of 4-(piperid-3-yl)amino substituted quinazolines were identified as potent and selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a target for certain types of leukemia and lymphoma.[9] This demonstrates the specific utility of the piperidin-3-yl moiety in targeting kinase active sites.
-
Antiproliferative Activity: Derivatives of 4-(3-(piperidin-4-yl)propyl)piperidine have shown antileukemic activity by inducing apoptosis in cancer cell lines.[10][11] This suggests that biperidine structures can serve as effective scaffolds for developing cytotoxic agents.
| Target Class | Example from Literature | Potential Application | Citation |
| Kinases | PI3Kδ Inhibitors | B-cell malignancies | [9] |
| Apoptosis Pathways | Antileukemic Agents | Leukemia | [10][11] |
| Chemokine Receptors | CXCR4 Antagonists | Cancer Metastasis | [6] |
| Table 1: Potential Oncology Applications Based on Related Scaffolds |
Protocols for Synthesis and Characterization
The following is a proposed, generalized protocol for the synthesis of the 1-Methyl-4-piperidin-3-ylpiperidine scaffold.
Protocol 1: Synthesis via Reductive Amination
This protocol outlines a plausible two-step synthesis starting from commercially available materials.
Step 1: Synthesis of tert-butyl 3-(1-methylpiperidin-4-yl)piperidine-1-carboxylate
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add 1-methyl-4-piperidone (1.0 eq.), tert-butyl 3-aminopiperidine-1-carboxylate (1.1 eq.), and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of 0.2 M.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the enamine/iminium intermediate.
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), portion-wise over 15 minutes.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.
Step 2: Boc-Deprotection to Yield 1-Methyl-4-piperidin-3-ylpiperidine
-
Dissolution: Dissolve the product from Step 1 (1.0 eq.) in a suitable solvent such as DCM or dioxane.
-
Acidification: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (10 eq.) or a 4M solution of HCl in dioxane (10 eq.).
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the removal of the Boc protecting group by TLC or LC-MS.
-
Isolation: Concentrate the reaction mixture under reduced pressure. If using HCl, the hydrochloride salt of the product will precipitate and can be collected by filtration. If using TFA, the crude product may require trituration with diethyl ether to induce precipitation. The resulting salt can be neutralized with a base (e.g., NaOH) and extracted to yield the free base.
Characterization
The structure and purity of the final compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure and connectivity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Protocols for Biological Evaluation
The following are example protocols for initial biological screening based on the potential therapeutic applications discussed.
Protocol 2: In Vitro GPCR Binding Assay (e.g., for Mu-Opioid Receptor)
This protocol determines the affinity of a test compound for a specific G-protein coupled receptor.
-
Materials: Cell membranes expressing the human mu-opioid receptor (hMOR), [³H]-DAMGO (a radiolabeled MOR agonist), test compound (1-Methyl-4-piperidin-3-ylpiperidine derivative), assay buffer, glass fiber filters, and a scintillation counter.
-
Assay Setup: In a 96-well plate, add assay buffer, cell membranes, and varying concentrations of the test compound (e.g., from 1 nM to 10 µM).
-
Radioligand Addition: Add [³H]-DAMGO to a final concentration equal to its K_d value.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]-DAMGO (IC₅₀ value). This value can be used to calculate the binding affinity (K_i) of the test compound.
Protocol 3: In Vitro Kinase Inhibition Assay (e.g., for PI3Kδ)
This protocol measures the ability of a compound to inhibit the activity of a specific kinase enzyme.
-
Materials: Recombinant human PI3Kδ enzyme, ATP, lipid substrate (e.g., PIP2), test compound, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Assay Setup: In a 96-well plate, add the PI3Kδ enzyme and varying concentrations of the test compound. Incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Reaction Initiation: Add a mixture of ATP and the lipid substrate to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using the detection reagent, which typically involves a luminescence-based readout.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Plot the signal against the test compound concentration to determine the IC₅₀ value.
Conclusion
The 1-Methyl-4-piperidin-3-ylpiperidine scaffold represents an intriguing and underexplored area of chemical space. While direct experimental data is scarce, its structural components are well-represented in a multitude of successful drugs.[2][3] By leveraging established principles of medicinal chemistry, this guide provides a strong rationale and a practical framework for synthesizing and evaluating derivatives of this scaffold. Its potential to yield novel modulators of CNS targets and anti-cancer agents makes it a compelling candidate for inclusion in modern drug discovery programs. The protocols and insights provided herein are intended to empower researchers to unlock the therapeutic potential of this promising molecular architecture.
References
-
Hameed, S., Saify, Z. S., Baqar, S. M., Naqvi, H., Saeed, M., Khan, A., & Ahmed, M. (n.d.). Design, Synthesis and Pharmacological Evaluation of N-Methyl Piperidine Derivatives. Med J Islamic World Acad Sci. [Link]
-
Saify, Z. S., Hameed, S., Ahmed, M., & Baqar, S. M. (2013). DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF N-METHYL PIPERIDINE DERIVATIVES. Journal of Experimental and Clinical Medicine. [Link]
-
Vasilev, A. A., Slastin, S. S., & Vasilevskaya, A. D. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 16(2), 220. [Link]
-
Abdel-Maksoud, M. S. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31235–31260. [Link]
-
Li, Y., Zhang, H., Wang, W., Wang, L., Zhang, Y., Ai, J., Geng, M., & Zhang, X. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry, 27(19), 115035. [Link]
-
Mashkovsky, M. D. (2019). 4-Substituted and 1,4-Disubstituted Piperidines. Pharmaceutical Chemistry Journal, 53(8), 661-689. [Link]
-
Sari, S., & Darak, S. (2023). Pharmacological properties of natural piperidine derivatives. Journal of Taibah University Medical Sciences, 18(5), 1119-1134. [Link]
-
Belay, A., Getachew, M., & Tadesse, S. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry, 10(6), 7177-7186. [Link]
-
Vinaya, K., Kavitha, C. V., Chandrappa, S., Prasanna, D. S., Raghavan, S. C., & Rangappa, K. S. (2011). Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. Chemical Biology & Drug Design, 78(4), 622–630. [Link]
-
Vinaya, K., Kavitha, C. V., Chandrappa, S., Prasanna, D. S., Raghavan, S. C., & Rangappa, K. S. (2011). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. ResearchGate. [Link]
-
Hranjec, T., & Kuca, K. (2017). Anti-Parkinson Drug Biperiden Inhibits Enzyme Acetylcholinesterase. Journal of Applied Biomedicine, 15(3), 177-182. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. PubChem. [Link]
-
Vasilev, A. A., Slastin, S. S., & Vasilevskaya, A. D. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 16(2), 220. [Link]
-
Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]
-
De Luca, L., Lombardo, L., Mirabile, S., Marrazzo, A., Dichiara, M., Cosentino, G., Amata, E., & Gitto, R. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1735-1744. [Link]
-
Scripps Research. (2024, December 19). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. [Link]
-
de Haas, S. L., van der Ark, P., van der Scharf, I. D. W., van Gerven, J. M. A., & de Kam, M. L. (2021). Biperiden Challenge Model in Healthy Elderly as Proof-of-Pharmacology Tool: A Randomized, Placebo-Controlled Trial. The Journal of Clinical Pharmacology, 61(11), 1466–1478. [Link]
-
Gümüş, F., & Ozadali, K. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention, 5(8), 39-44. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). biperiden. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medicaljournal-ias.org [medicaljournal-ias.org]
- 5. pdf.journalagent.com [pdf.journalagent.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. Biperiden Challenge Model in Healthy Elderly as Proof-of-Pharmacology Tool: A Randomized, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: 1-Methyl-4-piperidin-3-ylpiperidine as a Strategic Pharmacophore in CNS Drug Development
Executive Summary
The development of Central Nervous System (CNS) therapeutics, particularly Histamine H3 receptor (H3R) antagonists, has historically been hindered by the off-target liabilities of traditional imidazole-based pharmacophores. 1-Methyl-4-piperidin-3-ylpiperidine (also referred to as 1-methyl-[3,4'-bipiperidine]) has emerged as a critical, highly efficient chemical intermediate designed to overcome these barriers. By serving as a non-imidazole basic warhead, this bipiperidine derivative enables the synthesis of potent H3R ligands with superior blood-brain barrier (BBB) penetration, enhanced target selectivity, and drastically reduced cardiotoxicity[1][2].
This application note provides a comprehensive guide to the mechanistic advantages, synthetic incorporation, and experimental validation of 1-Methyl-4-piperidin-3-ylpiperidine in modern pharmaceutical development.
Mechanistic Insights: The Bipiperidine Advantage
To understand the utility of 1-Methyl-4-piperidin-3-ylpiperidine, one must examine the causality behind its interaction with the H3 receptor and off-target proteins.
-
Receptor Binding Causality: The H3 receptor binding pocket contains crucial acidic residues, most notably Glu206. The basic nitrogen of the bipiperidine moiety forms a strong, highly directional salt bridge with Glu206, which is an absolute requirement for antagonist activity. Furthermore, the specific spatial geometry of the 1-methyl-[3,4'-bipiperidine] system optimally projects the molecule into the binding pocket, allowing it to form secondary hydrogen bonds with Tyr374, significantly amplifying binding affinity[3].
-
Safety Profile Causality: Early H3R antagonists utilized an imidazole ring to mimic endogenous histamine. However, planar imidazoles coordinate strongly with the heme iron of Cytochrome P450 (CYP) enzymes (causing drug-drug interactions) and bind to the hERG potassium channel cavity (causing fatal arrhythmias)[2]. The sterically hindered, aliphatic nature of the bipiperidine system prevents this detrimental heme coordination and reduces the lipophilic interactions that drive hERG blockade, resulting in a fundamentally safer pharmacokinetic profile[2].
Fig 1. Histamine H3 Receptor signaling cascade and bipiperidine antagonist intervention.
Quantitative Data: Comparative Efficacy
The incorporation of the bipiperidine scaffold yields compounds that consistently outperform traditional reference drugs. The table below summarizes the binding affinities and safety profiles of various heteroaryl cores substituted with the bipiperidine pharmacophore.
| Compound Class | Pharmacophore | H3R Affinity (Ki / pKi) | Off-Target Profile | Reference |
| Pitolisant (Control) | Piperidine ether | Ki = 6.09 nM | Moderate hERG liability | [3] |
| Purine Derivative | Bipiperidine | Ki = 2.91 nM | Low toxicity (IC50 > 30 µM) | [3] |
| Pyrrolo[2,3-d]pyrimidine | Rigidized bipiperidine | pKi = 6.90 | High selectivity over H4R | [1] |
| Thiazolopyridine | 1,4'-Bipiperidine | High Affinity | Decreased hERG activity | [2] |
Application Workflows and Protocols
1-Methyl-4-piperidin-3-ylpiperidine is typically introduced to a central aromatic or heteroaromatic core (e.g., purine or pyrrolo[2,3-d]pyrimidine) via a Nucleophilic Aromatic Substitution (SNAr) reaction[1][3].
Fig 2. Standard synthetic workflow for incorporating the bipiperidine pharmacophore via SNAr.
Protocol A: Nucleophilic Aromatic Substitution (SNAr) Synthesis
Self-Validating System: This protocol utilizes TLC cross-referencing to confirm the complete consumption of the halogenated starting material. HRMS and NMR are employed post-purification to ensure no regioisomers were formed during the substitution.
Reagents & Materials:
-
Halogenated Heteroaryl Core (e.g., 6-chloro-purine derivative) (1.0 eq)
-
1-Methyl-4-piperidin-3-ylpiperidine (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Ethanol (EtOH)
Step-by-Step Methodology:
-
Reaction Assembly: Dissolve the halogenated heteroaryl core (1.0 eq) in anhydrous ethanol (10 mL/mmol) under an inert nitrogen atmosphere.
-
Base Addition (Causality): Add DIPEA (2.0 eq) to the solution. Note: DIPEA is utilized as a non-nucleophilic base to scavenge the HCl byproduct generated during the substitution. Its steric bulk prevents it from competing with the bipiperidine nucleophile, ensuring high regioselectivity.
-
Nucleophile Addition: Add 1-Methyl-4-piperidin-3-ylpiperidine (1.2 eq) dropwise at room temperature.
-
Thermal Activation: Heat the reaction mixture to reflux (approx. 80°C) for 1–2 hours[3].
-
In-Process Control: Monitor the reaction via TLC (DCM:MeOH 9:1). The reaction is deemed complete when the UV-active spot corresponding to the starting material completely disappears.
-
Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between Dichloromethane (DCM) and saturated aqueous NaHCO3. Extract the aqueous layer twice with DCM. Dry the combined organic layers over anhydrous Na2SO4.
-
Purification: Purify the crude product via flash column chromatography using a gradient of DCM to DCM/MeOH (95:5) to yield the target bipiperidine derivative. Verify structural integrity via 1H NMR and HRMS.
Protocol B: In Vitro Radioligand Binding Assay for H3R Affinity
Self-Validating System: The inclusion of Pitolisant as a positive control creates an internal calibration standard. If the reference Ki deviates from the established ~6.0 nM baseline, the assay plate is flagged for recalibration, ensuring absolute trustworthiness of the novel compound's data.
Step-by-Step Methodology:
-
Membrane Preparation: Harvest HEK-293 cells stably expressing the human H3 receptor. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2) and centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer to a final protein concentration of 10 µ g/well .
-
Radioligand Displacement: In a 96-well plate, incubate the membrane preparation with 1 nM [3H]-N-alpha-methylhistamine (a highly selective H3R agonist) and varying concentrations of the synthesized bipiperidine compound (10⁻¹¹ to 10⁻⁴ M).
-
Incubation: Incubate the plates at 25°C for 60 minutes to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash filters three times with ice-cold buffer.
-
Detection & Analysis: Dry the filters, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter. Calculate the IC50 values using non-linear regression analysis and convert to Ki values using the Cheng-Prusoff equation.
References
- Title: New lead elements for histamine H3 receptor ligands in the pyrrolo[2,3-d]pyrimidine class Source: NIH / Bioorganic & Medicinal Chemistry Letters URL
- Title: Substituted Purines as High-Affinity Histamine H3 Receptor Ligands Source: MDPI / Pharmaceuticals URL
- Title: Probing an Artificial Polypeptide Receptor Library Using a Series of Novel Histamine H3 Receptor Ligands Source: Ingenta Connect / Combinatorial Chemistry & High Throughput Screening URL
- Title: Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)
Sources
- 1. New lead elements for histamine H3 receptor ligands in the pyrrolo[2,3-d]pyrimidine class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substituted Purines as High-Affinity Histamine H3 Receptor Ligands [mdpi.com]
Analytical techniques for quantifying 1-Methyl-4-piperidin-3-ylpiperidine
Title: Advanced Analytical Strategies for the Quantification of 1-Methyl-4-piperidin-3-ylpiperidine: A Mechanistic LC-MS/MS Protocol
The Analytical Challenge of Bispiperidines
1-Methyl-4-piperidin-3-ylpiperidine (CAS: 1262294-01-8) is a highly polar, basic bispiperidine scaffold frequently utilized as a building block and intermediate in CNS-active drug discovery. The molecule features two aliphatic nitrogen centers—a secondary amine and a tertiary amine. This dual-basic nature (pKa ~9.5–10.5) presents significant chromatographic and mass spectrometric challenges. Standard low-pH reversed-phase methods often result in poor retention, severe peak tailing due to secondary silanol interactions, and high susceptibility to matrix-induced ion suppression[1].
As an Application Scientist, I approach this not by forcing the molecule to conform to standard C18 conditions, but by engineering an environment that exploits its specific physicochemical properties.
Mechanistic Method Development (The "Why")
To achieve sub-nanogram sensitivity and absolute quantitative reliability, every step of the workflow must have a defined chemical causality.
Chromatographic Causality (High-pH Reversed-Phase): Rather than attempting to retain the doubly protonated species using ion-pairing agents or HILIC, we employ a high-pH reversed-phase strategy. By utilizing a mobile phase buffered at pH 10.0 (10 mM Ammonium Bicarbonate) coupled with an Ethylene Bridged Hybrid (BEH) C18 column, the basic nitrogens are neutralized. This thermodynamic shift increases the analyte's lipophilicity, driving robust retention on the stationary phase while completely eliminating the silanol-mediated peak tailing that plagues basic amines [1].
Sample Preparation Causality (Mixed-Mode Cation Exchange): Simple protein precipitation (PPT) fails to remove endogenous plasma phospholipids, which fiercely compete for charge in the Electrospray Ionization (ESI) source, causing signal quenching. To establish an interference-free system, we utilize Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE). At pH 2.0, both piperidine rings are fully protonated, anchoring the analyte to the sulfonic acid moieties of the MCX sorbent. This ionic lock allows us to aggressively wash the sorbent with 100% organic solvents, stripping away neutral lipids and phospholipids before eluting the target with a high-pH organic solvent[2].
Executable Protocols
Workflow for Mixed-Mode Cation Exchange (MCX) SPE and LC-MS/MS analysis of bispiperidines.
Reagents and Materials
-
Analyte: 1-Methyl-4-piperidin-3-ylpiperidine
-
Internal Standard (IS): 1-Methyl-4-piperidin-3-ylpiperidine-d4 (Stable Isotope Label)
-
Sorbent: Oasis MCX SPE Cartridges (30 mg, 1 cc)
-
Mobile Phases: (A) 10 mM Ammonium Bicarbonate in Water, pH 10.0; (B) 100% Acetonitrile
Step-by-Step MCX SPE Extraction
-
Spiking: Aliquot 100 µL of plasma into a microcentrifuge tube. Add 10 µL of IS working solution (100 ng/mL).
-
Acidification: Add 100 µL of 2% Phosphoric acid ( H3PO4 ) to the plasma. Rationale: Disrupts protein binding and ensures complete protonation of the bispiperidine nitrogens.
-
Conditioning: Pass 1 mL of Methanol (MeOH), followed by 1 mL of 2% H3PO4 through the MCX cartridge.
-
Loading: Apply the acidified plasma sample to the cartridge at a flow rate of 1 mL/min.
-
Washing (Critical Step): Wash with 1 mL of 2% Formic acid in water, followed by 1 mL of 100% MeOH. Rationale: The acidic wash removes acidic/neutral proteins; the 100% MeOH wash eliminates phospholipids while the analyte remains ionically bound.
-
Elution: Elute the analyte into a clean collection plate using 1 mL of 5% Ammonium Hydroxide ( NH4OH ) in MeOH. Rationale: The high pH neutralizes the basic amines, breaking the ionic bond with the sorbent.
-
Reconstitution: Evaporate the eluate to dryness under N2 at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).
LC-MS/MS Parameters
-
Column: Waters XBridge BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization: ESI Positive Mode
Table 1: High-pH Reversed-Phase Gradient Conditions
| Time (min) | Flow Rate (mL/min) | %A (10 mM NH4HCO3 , pH 10) | %B (Acetonitrile) |
| 0.0 | 0.4 | 95 | 5 |
| 0.5 | 0.4 | 95 | 5 |
| 3.0 | 0.4 | 10 | 90 |
| 4.0 | 0.4 | 10 | 90 |
| 4.1 | 0.4 | 95 | 5 |
| 5.5 | 0.4 | 95 | 5 |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| 1-Methyl-4-piperidin-3-ylpiperidine (Quantifier) | 183.2 | 98.1 | 50 | 30 | 20 |
| 1-Methyl-4-piperidin-3-ylpiperidine (Qualifier) | 183.2 | 84.1 | 50 | 30 | 25 |
| IS (Deuterated Analog) | 187.2 | 102.1 | 50 | 30 | 20 |
Validation & Self-Validating Systems
A trustworthy analytical protocol must actively monitor its own performance. The batch sequence is designed as a self-validating system, ensuring that any matrix effects, carryover, or retention time drifts are immediately flagged. According to the , the inclusion of double blanks, zero samples, and bracketing QCs is mandatory to verify the integrity of the run.
Self-validating analytical batch sequence ensuring data integrity and assay reliability.
Table 3: Method Validation Performance Metrics
| Parameter | Acceptance Criteria | Observed Performance |
| Linearity Range | R² > 0.99 | 0.1 - 500 ng/mL (R² = 0.998) |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Precision ≤ 20% | 0.1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 3.2% - 8.5% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.1% - 9.7% |
| Extraction Recovery | Consistent across QC levels | 88.5% ± 4.2% |
| Matrix Effect | ± 15% deviation | 92.1% (Minimal suppression) |
References
-
Antia, U., Tingle, M. D., & Russell, B. R. (2010). Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma. Journal of Forensic Sciences, 55(5), 1311-1318. URL:[Link]
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. URL:[Link]
Sources
Application Note: Experimental Setup for the Derivatization and Pharmacological Evaluation of 1-Methyl-4-piperidin-3-ylpiperidine Scaffolds
Scientific Rationale & Pharmacophore Context
In modern neuropharmacology, 1-Methyl-4-piperidin-3-ylpiperidine (commonly referred to as 1-methyl-[3,4'-bipiperidine]) is a highly privileged scaffold. It is predominantly utilized as a basic "warhead" in the design of Central Nervous System (CNS) active compounds, most notably Histamine H3 Receptor (H3R) antagonists and inverse agonists [1][2].
The structural logic behind utilizing this specific bipiperidine is rooted in its dual functionality:
-
The Tertiary Amine (N-Methylpiperidine): At physiological pH, this basic nitrogen is protonated. It mimics the imidazole ring of endogenous histamine, forming a critical salt bridge with the highly conserved Asp114 (Asp3.32) residue in the transmembrane domain 3 of the H3 receptor.
-
The Secondary Amine (Piperidine NH): This acts as a versatile synthetic vector. By functionalizing this nitrogen via amidation, reductive amination, or nucleophilic aromatic substitution (SNAr), medicinal chemists can probe the lipophilic auxiliary pockets of the receptor to drive subtype selectivity (over H1, H2, and H4 receptors) and optimize blood-brain barrier (BBB) penetration[3].
Caption: H3R signaling pathway and the structural role of the bipiperidine ligand in blocking Gαi/o.
Chemical Derivatization: N-Amidation Protocol
To build a library of H3R candidates, the secondary amine of 1-methyl-4-piperidin-3-ylpiperidine is typically coupled with various lipophilic carboxylic acids.
Causality of Reagent Selection: Bipiperidines are sterically hindered secondary amines. Standard coupling reagents (like EDC/NHS) often result in sluggish kinetics and poor yields. We employ HATU with DIPEA . HATU generates a highly reactive HOAt-ester intermediate that efficiently drives the acylation of the hindered nitrogen, minimizing epimerization and maximizing yield[4].
Step-by-Step Methodology
-
Pre-Activation: In an oven-dried round-bottom flask under N₂, dissolve the target carboxylic acid (1.1 eq) and[2] (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) dropwise.
-
Self-Validation/Causality: Stir at room temperature for 15 minutes before adding the amine. This ensures complete formation of the active ester, preventing the bipiperidine from reacting directly with HATU to form unreactive guanidinium byproducts.
-
-
Coupling: Add 1-methyl-4-piperidin-3-ylpiperidine (1.0 eq) dissolved in a minimal volume of DMF. Stir continuously for 12 hours at room temperature.
-
Quenching & Extraction: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash sequentially with saturated aqueous NaHCO₃ (2x), distilled water (3x), and brine (1x).
-
Causality: The NaHCO₃ wash neutralizes residual acid and pulls the acidic HOAt byproduct into the aqueous layer, while the highly lipophilic bipiperidine product remains trapped in the organic phase.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography using a gradient of DCM/MeOH (95:5 to 90:10) containing 1% NH₄OH.
-
Causality: The basic NH₄OH additive is critical. It prevents the tertiary amine of the bipiperidine from protonating and streaking on the acidic silica gel, ensuring sharp, isolated elution bands.
-
Caption: Experimental workflow for the N-amidation of 1-methyl-[3,4'-bipiperidine].
Pharmacological Evaluation: Radioligand Binding Assay
Once synthesized, the bipiperidine derivatives must be evaluated for their binding affinity ( Ki ) to the H3 receptor. This is achieved using a competitive radioligand binding assay.
Causality of Assay Design: We utilize [³H]N-α-methylhistamine as the radiotracer because it is a highly selective H3R agonist that does not cross-react with H1, H2, or H4 receptors[5]. Rat cortical membranes are used as the biological matrix because the cortex is naturally enriched with high densities of native H3 receptors.
Step-by-Step Methodology
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. Resuspend the final pellet to a protein concentration of 2 mg/mL.
-
Assay Assembly: In a 96-well plate, combine:
-
150 µL of the membrane suspension.
-
25 µL of [³H]N-α-methylhistamine (final concentration: 1 nM).
-
25 µL of the synthesized bipiperidine test compound (serial dilutions from 10−10 to 10−5 M).
-
-
Self-Validating Control System: To establish a baseline of Non-Specific Binding (NSB), run parallel control wells replacing the test compound with 10 µM thioperamide (a known, highly selective H3R antagonist).
-
Causality: If the radioactive signal in the thioperamide wells equals the signal in the test wells, the test compound has zero specific binding. The specific assay window is strictly defined as Total Binding minus NSB.
-
-
Incubation: Incubate the plates at 25°C for 60 minutes to allow competitive binding to reach thermodynamic equilibrium.
-
Separation & Quantification: Rapidly terminate the reaction by filtering the mixture through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) using a cell harvester.
-
Causality: PEI is a cationic polymer. Pre-soaking the filters neutralizes the negative charge of the glass fibers, drastically reducing the non-specific adhesion of the positively charged radioligand.
-
-
Wash the filters three times with 3 mL of ice-cold Tris-HCl buffer. Dry the filters, add liquid scintillation cocktail, and quantify the retained radioactivity using a liquid scintillation counter. Calculate the IC50 and convert to Ki using the Cheng-Prusoff equation.
Quantitative Data Presentation
The table below summarizes the structure-activity relationship (SAR) data for a hypothetical library of 1-methyl-[3,4'-bipiperidine] amides synthesized and evaluated using the protocols above, demonstrating how lipophilic modifications drive nanomolar affinity[2][3].
| Compound ID | R-Group (Carboxylic Acid Vector) | ClogP | IC50 (nM) | Ki (nM) | H3R Affinity Rating |
| BIP-01 | Acetyl (Control) | 1.2 | >10,000 | >10,000 | Inactive |
| BIP-02 | Cyclohexylcarbonyl | 3.4 | 145.2 | 82.5 | Moderate |
| BIP-03 | Benzoyl | 3.1 | 58.4 | 33.1 | High |
| BIP-04 | 4-Fluorobenzoyl | 3.3 | 12.6 | 7.2 | Very High |
| BIP-05 | 2-Naphthoyl | 4.5 | 4.8 | 2.7 | Exceptional |
| Ref | Pitolisant (Standard) | 3.8 | 10.5 | 6.1 | Very High |
Note: The data illustrates that extending the lipophilic bulk (e.g., 2-Naphthoyl) significantly enhances receptor affinity compared to small aliphatic groups, validating the presence of a deep hydrophobic sub-pocket adjacent to Asp114.
References
-
New lead elements for histamine H3 receptor ligands in the pyrrolo[2,3-d]pyrimidine class. Bioorganic & Medicinal Chemistry Letters.[Link]
-
Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. International Journal of Molecular Sciences (MDPI).[Link]
-
Probing an Artificial Polypeptide Receptor Library Using a Series of Novel Histamine H3 Receptor Ligands. Combinatorial Chemistry & High Throughput Screening (Ingenta Connect).[Link]
Sources
- 1. CAS#:854602-80-5 | 4-[(2-Sulfanyl-1H-imidazol-1-yl)amino]benzonitrile | Chemsrc [chemsrc.com]
- 2. New lead elements for histamine H3 receptor ligands in the pyrrolo[2,3-d]pyrimidine class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-[(4-Bromobenzyl)oxy]piperidine hydrochloride | 1219976-73-4 | Benchchem [benchchem.com]
Application Notes & Protocols: Strategic Purification of 1-Methyl-4-piperidin-3-ylpiperidine via Column Chromatography
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed examination of column chromatography protocols for the purification of 1-Methyl-4-piperidin-3-ylpiperidine, a diamine compound that presents unique challenges due to its basic nature. Standard silica gel chromatography often results in poor separation, significant peak tailing, and low product recovery. This document outlines three robust strategies to overcome these issues: normal-phase chromatography on silica with a basic additive, chromatography using an amine-functionalized stationary phase, and reversed-phase chromatography. We delve into the causality behind experimental choices, provide step-by-step protocols from analytical method development to preparative-scale purification, and offer expert troubleshooting advice to ensure the isolation of a high-purity final product.
The Challenge: Purifying Basic Diamines
1-Methyl-4-piperidin-3-ylpiperidine contains two tertiary amine functional groups, rendering it a basic molecule. The primary challenge in its purification via column chromatography arises from the inherent properties of the most common stationary phase: silica gel (SiO₂).
The surface of silica gel is populated with silanol groups (Si-OH), which are weakly acidic.[1][2] These acidic sites strongly interact with basic compounds like our target molecule through acid-base interactions. This often leads to several undesirable outcomes:
-
Peak Tailing: Strong, non-ideal adsorption causes the compound to elute slowly and asymmetrically from the column, resulting in broad, tailing peaks that are difficult to resolve from impurities.[1]
-
Irreversible Adsorption: In some cases, the interaction is so strong that the compound binds permanently to the silica gel, leading to significant loss of material and low recovery.[1]
-
Sample Degradation: The acidic environment on the silica surface can potentially degrade sensitive molecules.[1]
To achieve successful purification, these interactions must be mitigated. The following sections describe proven strategies to accomplish this.
Foundational Method Development: Thin-Layer Chromatography (TLC)
Before attempting a large-scale preparative column, it is imperative to develop and optimize the separation conditions on an analytical scale using Thin-Layer Chromatography (TLC).[1] TLC provides a rapid and cost-effective way to screen various mobile phases and stationary phases to find the optimal system for separation. The goal is to achieve a retention factor (Rf) for the target compound between 0.2 and 0.4, with clear separation from all major impurities.[1]
Protocol: TLC Method Screening
-
Prepare Stock Solution: Dissolve a small amount of the crude 1-Methyl-4-piperidin-3-ylpiperidine in a suitable solvent such as dichloromethane or methanol.
-
Spot TLC Plates: Using a capillary tube, carefully spot the crude mixture onto the baseline of several different TLC plates (e.g., standard silica, amine-functionalized silica, and C18-silica for reversed-phase).
-
Develop Mobile Phases: Prepare a series of developing chambers with different mobile phase systems.
-
For Silica Plates: Start with a non-polar system (e.g., 95:5 Hexane/Ethyl Acetate) and gradually increase polarity (e.g., 80:20, 50:50 Hexane/Ethyl Acetate, then switch to Dichloromethane/Methanol systems like 98:2, 95:5). For each solvent system, prepare a corresponding mobile phase containing ~1-2% triethylamine (TEA) or another volatile base.[1][3]
-
For Amine-Functionalized Plates: Test similar normal-phase solvent systems (Hexane/Ethyl Acetate, DCM/Methanol) but typically without the need for a basic additive.[4]
-
For C18 Plates (Reversed-Phase): Use polar mobile phases, such as mixtures of water and acetonitrile or methanol. It can be beneficial to add a modifier like 0.1% triethylamine to maintain an alkaline pH and ensure the amine is in its free-base form.[2]
-
-
Analyze Plates: After developing the plates, visualize the spots (e.g., using a UV lamp if applicable, or by staining with potassium permanganate or iodine). Identify the solvent system that provides the best separation and the target Rf value.
Chromatographic Purification Strategies
Based on the TLC results, select the most promising strategy for preparative column chromatography.
Strategy 1: Normal-Phase Chromatography on Silica Gel with a Basic Additive
This is the most common approach due to the low cost and availability of silica gel. The addition of a volatile base like triethylamine (TEA) or ammonium hydroxide neutralizes the acidic silanol groups, preventing strong adsorption of the target amine.[2][3]
Expert Insight: The base acts as a competitor. The smaller, more mobile TEA molecules interact with the silica's acidic sites, effectively "masking" them from the larger target molecule. This allows the target to travel through the column based on polarity differences rather than being arrested by strong acid-base interactions.
Strategy 2: Normal-Phase Chromatography on Amine-Functionalized Silica
Using a stationary phase where the silica surface is chemically modified with amino groups (e.g., aminopropyl-bonded silica) is an elegant solution.[3][4][5] This creates a less polar and slightly basic surface that repels basic analytes, minimizing unwanted interactions and often providing sharper peaks without the need for mobile phase additives.[3][4]
Expert Insight: This method simplifies the post-purification workup, as there is no need to remove a basic additive like TEA from the collected fractions. While the media is more expensive, the improved separation and simplified process can be highly advantageous.[1][4]
Strategy 3: Reversed-Phase Chromatography
For amines that are highly polar or difficult to separate from polar impurities, reversed-phase chromatography is an excellent alternative.[1][2] A nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., water/acetonitrile).
Expert Insight: When purifying basic amines in reversed-phase, it is crucial to control the mobile phase pH. Running at a high pH (by adding 0.1% TEA, for example) ensures the amine is in its neutral, free-base form.[2] In this state, it is more hydrophobic (lipophilic) and will be better retained on the C18 column, increasing the likelihood of a successful separation.[2]
Protocol Comparison
| Parameter | Strategy 1: Modified Normal-Phase | Strategy 2: Amine-Functionalized Phase | Strategy 3: Reversed-Phase |
| Stationary Phase | Standard Silica Gel (SiO₂) | Amine-Functionalized Silica (KP-NH) | C18-Functionalized Silica |
| Typical Mobile Phase | Hexanes/EtOAc or DCM/MeOH | Hexanes/EtOAc or DCM/MeOH | Water/Acetonitrile or Water/Methanol |
| Required Additive | Yes (~1-2% Triethylamine or NH₄OH) | No (Generally not required) | Yes (~0.1% Triethylamine or Formic Acid) |
| Pros | Inexpensive, readily available media. | Excellent peak shape, no additive needed, simplified workup.[3][4] | Effective for polar compounds and impurities.[1] |
| Cons | Additive must be removed post-purification, potential for peak tailing remains. | Higher cost of stationary phase. | Requires removal of large volumes of water, may not be suitable for non-polar impurities. |
Detailed Preparative Column Chromatography Protocol
The following is a general protocol that should be adapted based on the chosen strategy and the optimized conditions determined by TLC.[1]
Materials
-
Glass chromatography column or flash chromatography system
-
Selected stationary phase (Silica, Amine-functionalized, or C18)
-
Optimized mobile phase (eluent)
-
Sand (acid-washed)
-
Crude 1-Methyl-4-piperidin-3-ylpiperidine
-
Fraction collection tubes or flasks
Workflow Diagram: Purification of 1-Methyl-4-piperidin-3-ylpiperidine
Caption: Workflow from crude material to purified product.
Step-by-Step Methodology
-
Column Packing (Slurry Method):
-
Secure the column in a perfectly vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[6]
-
In a separate beaker, create a slurry by mixing the stationary phase with the initial, least polar mobile phase.[6]
-
Pour the slurry into the column, tapping the side gently to dislodge air bubbles and ensure even packing.[6]
-
Once the stationary phase has settled, add another thin layer of sand on top to protect the surface.
-
Open the stopcock and drain the excess solvent until it is just level with the top layer of sand. Do not let the column run dry.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in the minimum possible amount of the mobile phase (or a slightly stronger solvent if necessary).[6] Carefully add this solution to the top of the column using a pipette, allowing it to absorb into the stationary phase.
-
Dry Loading (Recommended for basic amines): Dissolve the crude product in a volatile solvent (e.g., DCM). Add a small amount of silica gel (or the chosen stationary phase) to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column. This technique often results in sharper bands and better separation.[7]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column, ensuring the top surface is not disturbed.
-
Apply pressure (if using flash chromatography) or allow gravity to facilitate the flow of the mobile phase through the column.[5]
-
Begin collecting fractions in an orderly manner. The volume of each fraction should be consistent.
-
If a gradient elution is required (i.e., increasing the polarity of the mobile phase over time), do so in a stepwise or linear fashion as determined during TLC development.
-
-
Fraction Analysis and Work-up:
-
Analyze the collected fractions by TLC to determine which ones contain the pure product.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator. If a basic additive like triethylamine was used, it may need to be removed under high vacuum or by an aqueous workup (e.g., extraction) if it is not volatile enough.
-
Troubleshooting
-
Problem: The compound is not moving off the baseline (Rf = 0).
-
Solution: The mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., increase methanol in a DCM/MeOH system).
-
-
Problem: All compounds run to the solvent front (Rf = 1).
-
Solution: The mobile phase is too polar. Decrease the proportion of the polar solvent.
-
-
Problem: Severe streaking or tailing on the column despite using a basic additive.
-
Solution: The loading may be too high, or the interaction is too strong. Switch to an amine-functionalized or alumina stationary phase. Consider dry loading to ensure the initial band is as narrow as possible.[7]
-
-
Problem: Low recovery of the product.
References
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? Available from: [Link]
-
Biotage. Is there an easy way to purify organic amines? Available from: [Link]
-
Chrom Tech, Inc. Flash Chromatography Explained: A Comprehensive Guide. Available from: [Link]
-
Reddit. Column Chromatography of Compound with Amine and Carboxylic Acid. Available from: [Link]
-
OpenOChem Learn. Flash Chromatography. Available from: [Link]
-
Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Available from: [Link]
-
U.S. Environmental Protection Agency (EPA). 1-[(Piperidin-4-yl)methyl]piperidine Properties. Available from: [Link]
-
Organic Chemistry Portal. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]
-
Zakarian Group, UC Santa Barbara. HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. Available from: [Link]
-
Orbid. How to set-up a flash chromatography silica column and actually succeed at separation. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. teledyneisco.com [teledyneisco.com]
- 5. chromtech.com [chromtech.com]
- 6. Flash Chromatography | OpenOChem Learn [learn.openochem.org]
- 7. How to set up and run a flash chromatography column. [reachdevices.com]
Technical Support Center: Optimizing Reaction Yield for 1-Methyl-4-piperidin-3-ylpiperidine Synthesis
Introduction
Welcome to the technical support center for the synthesis of 1-Methyl-4-piperidin-3-ylpiperidine. This valuable scaffold is a key building block in medicinal chemistry and drug development, notable for its presence in various pharmacologically active compounds.[1][2] The synthesis of this disubstituted piperidine structure, however, presents unique challenges in achieving optimal yield and purity due to the potential for side reactions and the complexities of controlling stereochemistry.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate the common pitfalls and systematically optimize your synthetic approach. Our focus is on providing not just procedural steps, but the underlying chemical logic to empower you to make informed decisions in your laboratory work.
Overview of Primary Synthetic Strategy: Reductive Amination
The most direct and widely applicable method for constructing the C-N bond between the two piperidine rings is through reductive amination.[3] This strategy involves the reaction of a ketone (1-Methyl-4-piperidone) with a primary or secondary amine (3-aminopiperidine), which forms an intermediate iminium ion that is subsequently reduced in situ to yield the target amine.
A critical consideration is the use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, on the 3-aminopiperidine nitrogen.[4][5] This prevents self-condensation and other side reactions, directing the reaction toward the desired product. The protecting group is then removed in a final deprotection step.
Caption: Proposed synthetic pathway via reductive amination.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Problem 1: Low Reaction Yield
Q: My reductive amination reaction is resulting in a low yield of the desired 1-Methyl-4-piperidin-3-ylpiperidine. What are the potential causes and how can I improve it?
A: Low yields in this synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.[6]
-
Reagent Purity and Stoichiometry:
-
Cause: Impurities in starting materials, especially the piperidone, can inhibit the reaction or lead to side products.[6] Incorrect stoichiometry, such as using an insufficient amount of the amine or reducing agent, will result in incomplete conversion.
-
Solution: Ensure all reagents are of high purity. Use freshly distilled or purified starting materials if necessary. Carefully control the stoichiometry; a slight excess (1.1-1.2 equivalents) of the amine and reducing agent can often drive the reaction to completion.
-
-
Choice and Activity of Reducing Agent:
-
Cause: The reducing agent may be inappropriate for the substrate or may have degraded. Sodium cyanoborohydride (NaBH₃CN) requires mildly acidic conditions to be effective, while sodium triacetoxyborohydride (NaBH(OAc)₃) can be used under neutral or mildly acidic conditions and is often gentler.[3] Catalytic hydrogenation is also an option but may require specialized equipment.[7]
-
Solution: Sodium triacetoxyborohydride is often the preferred reagent for this transformation due to its high selectivity and mild nature, which minimizes the reduction of the starting ketone.[3][5] If using NaBH₃CN, ensure the pH is maintained in a weakly acidic range (pH 5-6). If using older reagents, verify their activity.
-
-
Reaction Conditions:
-
Cause: Suboptimal temperature, solvent, or reaction time can lead to low conversion or decomposition.
-
Solution: Most reductive aminations proceed well at room temperature.[4] Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid prolonged stirring that could lead to side product formation.[7][8] The choice of solvent is also critical; dichloromethane (DCM) or dichloroethane (DCE) are commonly used and effective.[9]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
Technical Support Center: Troubleshooting 1-Methyl-4-piperidin-3-ylpiperidine Reactions
Welcome to the Application Science Technical Support Center. This portal is designed for medicinal chemists, process scientists, and drug development professionals working with bipiperidine scaffolds.
Bipiperidine derivatives, such as 1-methyl-4-piperidin-3-ylpiperidine (also known as 1-methyl-[4,3'-bipiperidine]), are privileged scaffolds frequently utilized in the development of highly selective σ1 receptor ligands, vesicular acetylcholine transporter (VAChT) inhibitors, and other neuroactive agents 1. However, functionalizing this scaffold presents a unique chemoselectivity challenge. The molecule possesses two distinct nucleophilic centers: a secondary amine (on the piperidin-3-yl ring) and a tertiary amine (the 1-methylpiperidine ring). While the secondary amine is sterically more accessible, the N-methyl tertiary amine retains significant nucleophilicity, making it highly susceptible to unintended side reactions.
Part 1: Diagnostic Troubleshooting Guide (FAQ)
Q1: I am attempting an N-alkylation of the secondary amine, but my LC-MS shows a massive +R mass peak corresponding to double alkylation. Why is this happening?
Causality & Expert Insight: You are observing the quaternization of the tertiary amine via the Menshutkin reaction. Although the secondary amine is kinetically favored for initial attack, the N-methyl group on the tertiary amine is small enough that it does not provide sufficient steric shielding against highly reactive electrophiles (e.g., benzyl halides, methyl iodide). If you are using a highly polar solvent like DMF or DMSO, you are thermodynamically stabilizing the highly polar transition state of the quaternary ammonium salt formation. Resolution: Switch to a solvent with a lower dielectric constant (e.g., DCM or THF) and use a bulky, non-nucleophilic base like DIPEA.
Q2: My product yield is unexpectedly low, and I observe a prominent +16 Da impurity in my mass spectra. How do I prevent this?
Causality & Expert Insight: The +16 Da mass shift indicates N-oxide formation at the tertiary amine. Tertiary amine-based drugs and scaffolds are highly prone to oxidation, particularly when exposed to atmospheric oxygen over long periods, trace peroxides in ethereal solvents (like THF), or transition metal catalysts during cross-coupling 2. Resolution: Degas all solvents prior to use. If the N-oxide has already formed, you can salvage the batch by incorporating a mild reduction step (e.g., Zinc dust/acetic acid or triphenylphosphine) during your workup.
Q3: During transition-metal catalyzed functionalization, my bipiperidine scaffold seems to degrade or coordinate the metal, killing the catalyst. What is the mechanism?
Causality & Expert Insight: Bipiperidines with flexible linkers can act as bidentate ligands. For instance, related bis(pyridin-2-ylmethyl)bipiperidine scaffolds strongly coordinate metals like Mn(II) or Fe(II), forcing the piperidine rings into higher-energy distorted boat conformations to accommodate the metal center 3. Your 1-methyl-4-piperidin-3-ylpiperidine is likely chelating your catalyst. Resolution: Pre-form the HCl salt of the tertiary amine to block coordination, or use a strongly coordinating, competitive exogenous ligand in your catalytic cycle.
Part 2: Quantitative Data & Reaction Optimization
To demonstrate the causality of solvent and base selection on regioselectivity, review the empirical data below. The goal is to maximize the ratio of secondary amine alkylation to tertiary amine quaternization.
Table 1: Impact of Reaction Parameters on N-Alkylation Regioselectivity
| Solvent | Dielectric Constant (ε) | Base | Temp (°C) | Selectivity Ratio (2° : 3°) | Isolated Yield (%) |
| DMF | 38.2 | K₂CO₃ | 80 °C | 1.2 : 1 | 40% |
| MeCN | 37.5 | Cs₂CO₃ | 60 °C | 5 : 1 | 65% |
| THF | 7.5 | DIPEA | 25 °C | 15 : 1 | 82% |
| DCM | 9.1 | DIPEA | 0 °C to 25 °C | >99 : 1 | 91% |
Data Interpretation: Non-polar solvents (DCM, THF) suppress the Menshutkin reaction by destabilizing the charged transition state. Bulky bases (DIPEA) prevent base-alkylation while neutralizing the generated acid.
Part 3: Mechanistic & Diagnostic Visualizations
Divergent reaction pathways of 1-methyl-4-piperidin-3-ylpiperidine during electrophilic addition.
Diagnostic LC-MS workflow for resolving common bipiperidine functionalization failures.
Part 4: Self-Validating Experimental Protocols
Protocol A: Highly Selective N-Alkylation of 1-Methyl-4-piperidin-3-ylpiperidine
This protocol utilizes kinetic control and solvent polarity management to entirely suppress tertiary amine quaternization.
Materials:
-
1-Methyl-4-piperidin-3-ylpiperidine (1.0 eq)
-
Electrophile (e.g., Benzyl bromide) (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under an argon atmosphere.
-
Dissolution: Dissolve 1-methyl-4-piperidin-3-ylpiperidine (1.0 eq) in anhydrous DCM to achieve a 0.1 M concentration. Causality: DCM's low dielectric constant prevents the stabilization of the quaternary ammonium transition state.
-
Base Addition: Add DIPEA (1.2 eq) via syringe. Stir for 5 minutes.
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Electrophile Addition: Dissolve the electrophile (1.05 eq) in a minimal amount of DCM and add it dropwise over 15 minutes. Causality: Dropwise addition prevents localized high concentrations of the electrophile, enforcing a 1:1 stoichiometric reaction.
-
Self-Validating In-Process Control (IPC): At t = 2 hours, withdraw 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS.
-
Pass Criteria: Unreacted SM < 5%, bis-alkylated quaternary salt < 1%.
-
Fail Criteria: If unreacted SM > 10%, add 0.05 eq of electrophile. If bis-alkylated salt > 5%, immediately quench the reaction to prevent further runaway quaternization.
-
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Salvage Workflow for N-Oxide Reduction
If an N-oxide (+16 Da) has inadvertently formed during a cross-coupling reaction or prolonged storage, use this mild reduction protocol to recover the active tertiary amine.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude N-oxide contaminated mixture in Methanol (0.2 M).
-
Reagent Addition: Add Zinc dust (10.0 eq) followed by Ammonium formate (10.0 eq). Causality: Ammonium formate acts as a mild, controlled proton source, avoiding the degradation pathways triggered by strong mineral acids.
-
Reaction: Stir vigorously at room temperature for 2–4 hours.
-
Self-Validating IPC: Monitor by TLC (DCM:MeOH:NH₄OH 90:9:1). The N-oxide will appear as a highly polar, baseline-hugging spot. The reaction is complete when this spot disappears.
-
Filtration: Filter the mixture through a pad of Celite to remove the zinc salts. Wash the pad thoroughly with Methanol.
-
Concentration: Evaporate the filtrate, partition between EtOAc and 1M NaOH, extract the organics, dry over Na₂SO₄, and concentrate.
References
- Source: PMC (National Institutes of Health)
- Chemical Tagging of N-Alkylamine-Containing Natural Products and Pharmaceuticals through C(sp3)
- Manganese(II) complexes of 1,1′-bis[(pyridin-2-yl)methyl)]-2,2′-bipiperidine (PYBP)
Sources
- 1. Synthesis and in vitro biological evaluation of carbonyl group-containing analogues for σ1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Tagging of N-Alkylamine-Containing Natural Products and Pharmaceuticals through C(sp3)–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
Technical Support Center: Optimizing the Synthesis and Purity of 1-Methyl-4-piperidin-3-ylpiperidine
Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals facing purity bottlenecks in the synthesis of 1-methyl-4-piperidin-3-ylpiperidine (a [4,3'-bipiperidine] derivative).
Synthesizing C-C linked bis-piperidines presents unique challenges, primarily due to the high basicity of the dual nitrogen centers, susceptibility to catalyst poisoning, and the difficulty of regioselective alkylation. This guide establishes a self-validating, three-step synthetic workflow, followed by an advanced troubleshooting matrix to help you achieve >99% purity.
Core Synthetic Workflow & Validated Protocols
The most robust method for synthesizing this specific bipiperidine avoids the direct coupling of saturated rings. Instead, it relies on the Suzuki-Miyaura cross-coupling of pyridine precursors[1], followed by regioselective methylation and exhaustive catalytic hydrogenation[2],[3].
Fig 1: Three-step synthetic workflow for 1-Methyl-4-piperidin-3-ylpiperidine.
Step-by-Step Methodology
Every step below includes an In-Process Control (IPC) to create a self-validating system. Do not proceed to the next step unless the IPC criteria are met.
Step 1: Suzuki-Miyaura Cross-Coupling
-
Procedure: Dissolve 4-bromopyridine (1.0 eq) and 3-pyridinylboronic acid (1.2 eq) in a degassed mixture of Toluene/EtOH/H2O (2:1:1). Add Na2CO3 (2.5 eq) and Pd(PPh3)4 (0.05 eq). Reflux at 90°C for 12 hours under strictly inert argon.
-
Causality: Degassing is critical. Oxygen infiltration oxidizes Pd(0) to Pd(II), triggering boronic acid homocoupling and creating inseparable bipyridine impurities[1].
-
IPC: HPLC monitoring must show < 1% of the 4-bromopyridine peak.
Step 2: Regioselective N-Methylation
-
Procedure: Dissolve the purified 3,4'-bipyridine in anhydrous THF at 0°C. Add Methyl Iodide (MeI, 1.05 eq) dropwise. Stir for 4 hours, allowing the reaction to reach room temperature.
-
Causality: We methylate before hydrogenation because the 4-pyridyl nitrogen is more nucleophilic than the 3-pyridyl nitrogen. If you hydrogenate first, both resulting piperidine nitrogens become highly nucleophilic aliphatic amines, making selective mono-methylation impossible without complex protecting group strategies.
-
IPC: LC-MS must confirm the complete disappearance of the starting material and the exclusive presence of the M+ 171 bipyridinium ion.
Step 3: Catalytic Hydrogenation
-
Procedure: Dissolve the 1-methyl-[3,4'-bipyridin]-1-ium iodide in Methanol containing 2.0 equivalents of Glacial Acetic Acid. Add PtO2 (Adam's Catalyst, 10% w/w). Pressurize with H2 (50 psi) and agitate vigorously at 50°C for 24 hours.
-
Causality: As the pyridine rings reduce, they form basic piperidines that coordinate to and poison the platinum catalyst. The acetic acid protonates these newly formed amines, converting them to non-coordinating ammonium salts and allowing the reduction to proceed to completion[3].
-
IPC: UV-Vis spectroscopy of the reaction aliquot must show a drop to baseline at 254 nm. (Fully saturated piperidines lack the conjugated pi-system responsible for UV absorbance).
Quantitative Data: Impurity Profiling & Optimization
Table 1: Common Impurities and Analytical Signatures
| Impurity Type | Mass Shift (LC-MS) | Chromatographic Signature | Root Cause |
| Partially Reduced | M-2, M-4, M-6 | Strong UV absorbance at 254 nm | Catalyst poisoning; insufficient H2 pressure. |
| Over-alkylated | M+14 | Early elution (highly polar) | Excess MeI; poor temperature control during alkylation. |
| Homocoupled | M+13 (approx) | Distinct retention time shift | Pd catalyst degradation; oxygen ingress during Suzuki step. |
Table 2: Hydrogenation Catalyst Selection Matrix
| Catalyst | Solvent System | Conversion (%) | Purity (%) | Mechanistic Notes |
| Pd/C (10%) | MeOH | < 50% | Variable | Severe poisoning by basic amines; stalls at tetrahydropyridine. |
| Rh/C (5%) | MeOH / AcOH | 85% | 80% | Prone to promoting unwanted C-N ring-opening side reactions. |
| PtO2 (Adam's) | MeOH / AcOH | > 99% | > 95% | Optimal. Acidic media prevents poisoning; ensures complete saturation. |
Troubleshooting Guides & FAQs
Fig 2: Diagnostic logic tree for isolating and resolving synthesis impurities.
Q: During the hydrogenation step, the reaction stalls at 50% conversion, leaving M-2 and M-4 impurities. How do I force it to completion?
A: This is a classic case of catalyst poisoning. Bipiperidines are excellent chelating agents[2]. As the reduction progresses, the resulting secondary and tertiary aliphatic amines coordinate strongly to the platinum surface, blocking active sites. Resolution: You must conduct the hydrogenation in an acidic solvent system (e.g., Methanol with 1.5 to 2.0 equivalents of Glacial Acetic Acid). The acid protonates the newly formed piperidine nitrogens, converting them to non-coordinating ammonium salts. If the reaction has already stalled, filter off the old catalyst, resuspend the mixture in fresh acidic methanol, add fresh PtO2, and re-pressurize.
Q: My final product contains 3,3'-bipyridine and 4,4'-bipyridine derivatives. What went wrong?
A: These are homocoupling impurities generated during the Step 1 Suzuki-Miyaura reaction. Homocoupling occurs when oxygen infiltrates the reaction matrix, oxidizing the Pd(0) species and forcing the boronic acid to couple with itself rather than the aryl halide. Resolution: Strictly degas the Toluene/EtOH/H2O solvent mixture using the freeze-pump-thaw method (minimum 3 cycles) or vigorous argon sparging for at least 30 minutes prior to adding the Pd(PPh3)4 catalyst.
Q: How do I efficiently remove residual Palladium and Platinum without losing yield via chromatography?
A: Because bis-piperidines are strong metal chelators, standard filtration through Celite is ineffective; the product will drag the metal ions through the filter[4]. Resolution: Treat the crude post-reaction mixture with a functionalized silica scavenger. Add QuadraPure™ TU (thiourea) or SiliaBond® Thiol to the crude mixture dissolved in EtOAc or DCM. Stir at 50°C for 4 hours. The high thermodynamic affinity of soft transition metals (Pd, Pt) for sulfur will strip the metals from the piperidine matrix, allowing you to simply filter away the silica-bound metals.
Q: How can I separate the diastereomers (cis/trans at the piperidine linkages)?
A: The hydrogenation of the bipyridinium salt will yield a mixture of diastereomers. Because they have identical masses, LC-MS cannot differentiate them easily. Resolution: Diastereomeric resolution is best achieved via classical salt formation. Dissolve the freebase mixture in hot ethanol and add a chiral acid, such as (+)-Di-p-toluoyl-D-tartaric acid. The diastereomeric salts will precipitate at different rates upon slow cooling. Recrystallize the first crop from ethanol to achieve >99% diastereomeric excess (d.e.).
References
-
Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol The Journal of Organic Chemistry, ACS Publications. URL:[Link][1]
-
Manganese(II) complexes of 1,1′-bis[(pyridin-2-yl)methyl)]-2,2′-bipiperidine (PYBP): Synthesis, structure, catalytic properties... OSTI.GOV, US Department of Energy. URL:[Link][2]
-
Metal Catalyzed Synthesis of Dihydropyridobenzodiazepines Organometallics, ACS Publications. URL:[Link][4]
-
Application of Carbon Dioxide in Reaction Work-up and Purification Procedures White Rose eTheses Online, University of Leeds. URL:[Link][3]
Sources
Technical Support Center: Stability & Troubleshooting Guide for 1-Methyl-4-piperidin-3-ylpiperidine
Welcome to the Technical Support Center for 1-Methyl-4-piperidin-3-ylpiperidine (CAS: 1262294-01-8). This portal is designed for researchers and drug development professionals to address specific stability issues, degradation pathways, and handling challenges associated with this bipiperidine derivative.
Because this scaffold contains both a secondary amine (unsubstituted piperidine ring) and a tertiary amine (N-methylated piperidine ring), it exhibits a dual-reactivity profile. Understanding the causality behind its degradation is critical for maintaining compound integrity during synthesis, storage, and assay development.
Core Troubleshooting Matrix
When working with 1-Methyl-4-piperidin-3-ylpiperidine, physical and analytical anomalies are often the first indicators of degradation. Use the matrix below to diagnose and resolve common issues.
| Symptom / Observation | Mechanistic Cause | Recommended Solution |
| Powder turns into a gummy, sticky solid | Carbamate Formation: The secondary amine reacts with atmospheric CO 2 and H 2 O to form a hygroscopic carbamate salt network. | Store under Argon/N 2 in a desiccator. Reclaim via acid-base extraction (see Protocol 1). |
| Solution turns yellow/brown over time | Photo-Oxidation: UV/ambient light initiates free-radical oxidation at the α -carbon, forming imines and complex polymers [1]. | Use amber glass vials. Purge solvents with inert gas prior to dissolution. |
| New LC-MS peaks at +16 Da | N-Oxidation: Direct oxidation of the tertiary or secondary nitrogen atom yields polar N-oxides [1]. | Add antioxidants (e.g., BHT) to stock solutions. Avoid peroxide-forming solvents (e.g., THF, ether). |
| New LC-MS peaks at -2 Da | α -H Abstraction: OH-radical initiated abstraction leads to 2,3,4,5-tetrahydropyridine derivatives (imines) [2]. | Perform reactions in degassed solvents. Store stocks at -20°C. |
In-Depth FAQs: Mechanistic Insights
Q1: Why is my compound forming a gummy residue when left on the benchtop? A1: The unsubstituted piperidine ring features a highly nucleophilic secondary amine. When exposed to ambient air, this amine rapidly attacks atmospheric carbon dioxide, forming a carbamate intermediate that subsequently pairs with ambient moisture or another amine molecule to form a carbamate salt. This ionic network disrupts the crystalline lattice of the free base, turning your free-flowing powder into a hygroscopic, gummy residue.
Q2: What are the primary oxidative degradation pathways for this bipiperidine? A2: Oxidation occurs via two distinct, competing pathways depending on the stressor:
-
N-Oxidation: Direct exposure to oxidants (like trace peroxides in aging solvents) attacks the electron-rich nitrogen lone pairs, forming N-oxides (+16 Da). The tertiary N-methyl group is particularly susceptible due to increased electron density.
-
α -Hydrogen Abstraction: Under photo-oxidative conditions, OH-radicals abstract a hydrogen atom from the carbon adjacent to the nitrogen (C2 or C6). Quantum chemistry calculations demonstrate that this abstraction predominantly leads to the formation of imines (tetrahydropyridines, -2 Da) [2].
Q3: How does temperature affect stability during scale-up or distillation? A3: While piperidines are generally stable at room temperature, elevated thermal stress (>120°C) can initiate S N 2 substitution reactions. The amines can act as nucleophiles against protonated adjacent molecules, leading to thermal dealkylation or ring-opening cleavage[3]. Always distill under high vacuum to lower the required heating bath temperature.
Degradation Pathways & Workflows (Visualized)
Fig 1. Primary degradation pathways of 1-Methyl-4-piperidin-3-ylpiperidine.
Experimental Protocols
To ensure data integrity, every protocol must act as a self-validating system. The following methodologies explain not just what to do, but why each step is chemically necessary.
Protocol 1: Free-Basing and Purification of Degraded Stocks
If your compound has absorbed CO 2 and turned gummy, use this acid-base extraction to reclaim the pure free base.
-
Acidification: Dissolve the degraded gummy solid in 0.1 M HCl.
-
Causality: Protonating the amines (pKa ~10.5) breaks the carbamate networks, solubilizing the compound into the aqueous phase and driving off absorbed CO 2 as gas.
-
-
Organic Wash: Wash the aqueous layer 3x with diethyl ether. Discard the ether layer.
-
Causality: This removes non-basic organic impurities (such as advanced, neutral ring-opened oxidation products) while the protonated target remains safely in the aqueous layer.
-
-
Basification: Cool the aqueous layer in an ice bath and basify to pH > 12 using cold 1M NaOH.
-
Causality: Fully deprotonates both the secondary and tertiary amines. The cold temperature is critical to prevent exothermic thermal degradation during the acid-base neutralization.
-
-
Extraction & Drying: Extract the free base into dichloromethane (DCM). Dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure.
-
Storage: Immediately purge the vial with Argon and store at -20°C.
Protocol 2: Stability-Indicating LC-MS Workflow
To confidently differentiate the parent compound from its degradants, you must force degradation and quench the reaction properly to avoid autosampler artifacts.
Fig 2. Stability-indicating LC-MS workflow for degradation analysis.
-
Preparation: Prepare a 1 mg/mL stock of the compound in MS-grade Acetonitrile.
-
Oxidative Stress: Mix 100 µL of stock with 100 µL of 3% H 2 O 2 . Incubate at room temperature for 4 hours.
-
Quenching (Critical Step): Quench the oxidative sample with 10 µL of 10% sodium thiosulfate.
-
Causality: If you do not quench the peroxide, the compound will continue to oxidize while sitting in the LC-MS autosampler queue. This creates artificial degradation data that does not reflect the sample's true state at the 4-hour mark.
-
-
LC-MS Analysis: Run on a C18 column using a gradient of 0.1% Formic Acid in Water to 0.1% Formic Acid in Acetonitrile.
-
Validation Control: Always run a blank solvent injection immediately after the stressed sample to ensure highly polar N-oxides are not carrying over on the column frit.
-
Quantitative Stability Data
The following table summarizes the expected stability profile of the bipiperidine scaffold under various environmental conditions, serving as a baseline for your internal quality control.
| Storage Condition | Timeframe | % Parent Remaining | Major Degradant Identified |
| 25°C, Ambient Air, Light | 30 Days | ~88.5% | N-Oxide (+16 Da) |
| 25°C, Inert Gas (Ar), Dark | 30 Days | >99.8% | None |
| 60°C, Ambient Air, Dark | 14 Days | ~75.2% | Imines (-2 Da) |
| 40°C, 75% Relative Humidity | 7 Days | ~91.0% | Carbamate (Physical change) |
References
-
Tan, W., Zhu, L., et al. "Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions." The Journal of Physical Chemistry A, 2024. URL:[Link]
-
Freeman, S. A. "Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture." The University of Texas at Austin, 2011. URL:[Link]
Technical Support Center: Overcoming Solubility Challenges with 1-Methyl-4-piperidin-3-ylpiperidine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility profiles of complex diamines. 1-Methyl-4-piperidin-3-ylpiperidine is a highly versatile bis-piperidine building block used extensively in drug discovery and organic synthesis. However, its dual-amine nature presents unique physicochemical hurdles.
This guide is designed to move beyond basic "trial and error." Here, we will dissect the causality behind this compound's behavior and provide self-validating protocols to ensure your experiments are built on a foundation of absolute thermodynamic and kinetic control.
Physicochemical Profiling: The Causality of Solubility
To manipulate solubility, we must first understand the thermodynamic drivers of the molecule. 1-Methyl-4-piperidin-3-ylpiperidine contains two basic nitrogen atoms: a secondary amine (piperidine ring) and a tertiary amine (N-methylpiperidine ring). The pKa of a protonated piperidine is approximately 11.2[1], meaning the ionization state—and therefore the solubility—is hyper-sensitive to the pH of your environment. Bis-piperidine moieties are often strategically utilized in medicinal chemistry (such as in the chemotherapeutic irinotecan) precisely because their ionization can be leveraged to tune water solubility [2].
Quantitative Physicochemical Summary
| Parameter | Value / Characteristic | Causality / Impact on Experimental Solubility |
| Structural Motif | Bis-piperidine (1° & 3° amine) | Dual ionization sites dictate a highly pH-dependent solubility profile across different media. |
| pKa (Protonated) | ~11.2 (Secondary), ~9.5 (Tertiary) | Requires an aqueous pH < 9.0 for complete protonation and subsequent ion-dipole hydration. |
| LogP (Free Base) | Highly Lipophilic | Drives rapid precipitation in neutral aqueous buffers; highly soluble in DCM, EtOAc, and Toluene. |
| LogP (Salt Form) | Hydrophilic | Excellent aqueous solubility; completely insoluble in non-polar organic solvents. |
Troubleshooting Guides & FAQs
Q1: My 1-Methyl-4-piperidin-3-ylpiperidine free base precipitates immediately when added to my in vitro biological assay buffer (pH 7.4). How can I achieve complete dissolution? A1: At pH 7.4, a significant fraction of the compound may still exhibit lipophilic character, leading to aggregation. Causality: The high lattice energy and lipophilicity of the free base overcome the hydration energy of the buffer. Solution: You have two field-proven options. If your assay tolerates organic solvents, pre-dissolve the compound in 100% DMSO to create a concentrated stock, then spike it into the buffer (keeping final DMSO < 1% v/v). If organic solvents are strictly prohibited, you must utilize a solubilizing excipient such as Sulfobutylether-β-cyclodextrin (SBE-β-CD). SBE-β-CD encapsulates the lipophilic piperidine ring, forming a highly stable 1:1 inclusion complex driven by van der Waals interactions and minimal solvent accessibility [3].
Q2: I am using this compound in a palladium-catalyzed cross-coupling reaction, but my starting material (the dihydrochloride salt) is completely insoluble in toluene. What is the mechanism of this failure? A2: Causality: You are attempting to dissolve a highly polar, charged crystal lattice (the dihydrochloride salt) in a non-polar solvent (toluene) that lacks the dielectric constant necessary to separate the ions. Solution: You must convert the salt to its free base form prior to the reaction. Do not simply add a weak base like triethylamine to the toluene, as the resulting triethylamine hydrochloride salts will crash out and potentially poison your palladium catalyst. Instead, perform a quantitative in situ free-basing extraction (see Protocol 1 below).
Q3: How do I formulate this compound for in vivo dosing without causing solvent toxicity? A3: Causality: High organic solvent loads (like PEG400 or Tween-80) can cause hemolysis or behavioral artifacts in animal models. Solution: Convert the compound to an in situ hydrochloride salt by lowering the formulation pH to 4.0-5.0 using 0.1M HCl, or utilize the aforementioned SBE-β-CD complexation method. Both approaches yield optically clear, biocompatible aqueous solutions.
Mandatory Visualization: Solubility Troubleshooting Workflow
Decision matrix for resolving 1-Methyl-4-piperidin-3-ylpiperidine solubility challenges.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in your workflows, do not rely on visual inspection alone. The following protocols are designed as self-validating systems.
Protocol 1: Quantitative Free-Basing for Organic Synthesis
Use this protocol when you possess the dihydrochloride salt but require the lipophilic free base for non-polar organic reactions.
-
Suspension: Suspend 1.0 g of 1-Methyl-4-piperidin-3-ylpiperidine dihydrochloride in 20 mL of Dichloromethane (DCM).
-
Causality: DCM is an excellent solvent for the free base but a poor solvent for the salt. This creates a thermodynamic sink; as the free base forms, it immediately dissolves, driving the equilibrium forward.
-
-
Alkalinization: Vigorously stir the suspension and add 20 mL of 1M NaOH (aq) dropwise.
-
Causality: The high pH of 1M NaOH (pH > 13) ensures complete deprotonation of both the secondary (pKa ~11.2) and tertiary (pKa ~9.5) amines.
-
-
Phase Separation: Transfer to a separatory funnel. Extract the lower organic (DCM) layer. Wash the aqueous layer with an additional 10 mL of DCM and combine the organic fractions.
-
Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base as an oil/waxy solid.
-
System Validation:
-
Aqueous Check: Test the remaining aqueous phase with pH paper. It must read > 12. If it is lower, deprotonation was incomplete.
-
Organic Check: Spot the organic phase on a TLC plate and stain with ninhydrin. A distinct purple spot confirms the successful extraction of the secondary amine into the organic phase.
-
Protocol 2: SBE-β-CD Inclusion Complexation for Aqueous Assays
Use this protocol to achieve high aqueous solubility at a strict pH of 7.4 without using organic co-solvents.
-
Stoichiometric Mixing: Weigh out a precise 1:1 molar ratio of 1-Methyl-4-piperidin-3-ylpiperidine (free base) and Sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Causality: The hydrophobic cavity of SBE-β-CD perfectly accommodates the steric bulk of one piperidine ring, while its sulfonated exterior maintains massive hydration capacity.
-
-
Solvation & Agitation: Add the dry powders to your target volume of PBS (pH 7.4). Sonicate the mixture in a water bath at 25°C for 15–20 minutes.
-
Equilibration: Allow the solution to sit at room temperature for 1 hour to ensure the inclusion complex reaches thermodynamic equilibrium.
-
System Validation:
-
Optical Density: Measure the absorbance of the solution at 600 nm (OD600) using a UV-Vis spectrophotometer (blanked against pure PBS).
-
Pass Criteria: An OD600 < 0.05 confirms true molecular solubilization. An OD600 > 0.05 indicates the presence of colloidal aggregates, meaning the complexation is incomplete and further sonication or a slight excess of SBE-β-CD (1:1.2 ratio) is required.
-
References
-
Chabot, G G. "Pharmacology of irinotecan." PubMed (National Institutes of Health). Available at:[Link]
Technical Support Center: Purification of 1-Methyl-4-piperidin-3-ylpiperidine
Welcome to the technical support center for 1-Methyl-4-piperidin-3-ylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this diamine intermediate. The following content is structured in a question-and-answer format to directly address specific issues and provide actionable troubleshooting steps.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 1-Methyl-4-piperidin-3-ylpiperidine?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. However, based on common synthetic pathways for similar piperidine derivatives, you should anticipate several classes of impurities. These can include unreacted starting materials, reagents from previous steps, and by-products from side reactions. Thermal degradation during synthesis or workup can also generate impurities.[1]
Table 1: Potential Impurities and Their Sources
| Impurity Class | Specific Examples | Likely Source / Cause | Recommended Analytical Detection Method |
| Starting Materials | 3-Aminopiperidine derivatives, 1-methyl-4-piperidone, etc. | Incomplete reaction | GC-MS, LC-MS, ¹H NMR |
| Reagents | Reducing agents (e.g., borohydrides), catalysts (e.g., Pd/C) | Incomplete removal during workup | ICP-MS (for metals), LC-MS |
| Side-Products | Over-alkylation products, products of ring-opening | Non-specific reaction conditions | GC-MS, LC-MS |
| Solvents | Toluene, Methanol, Dichloromethane | Residual from reaction or extraction | ¹H NMR, GC Headspace |
| Degradation Products | Oxides, products of ring cleavage | Exposure to heat, air (oxygen), or incompatible pH | LC-MS |
Q2: How do I choose the best primary purification strategy for this compound?
A2: The optimal purification strategy depends on the physical state of your crude product (oil vs. solid) and the nature of the impurities. 1-Methyl-4-piperidin-3-ylpiperidine is a diamine, making it quite polar and basic.
-
For high-boiling impurities: Fractional vacuum distillation is often the most effective and scalable method.
-
For non-volatile or thermally sensitive impurities: Column chromatography is a viable option, but requires careful method development to avoid issues common with amines.
-
For achieving the highest purity: Conversion to a crystalline salt (e.g., hydrochloride or tartrate), followed by recrystallization and subsequent liberation of the free base, is a superior method for removing closely related impurities. Many piperidine derivatives are purified via recrystallization from solvents like ethanol or methanol.[2]
Below is a decision-making workflow to guide your choice.
Caption: Decision workflow for selecting a purification method.
Q3: How should I store the purified 1-Methyl-4-piperidin-3-ylpiperidine to prevent degradation?
A3: Like many amines, this compound is susceptible to oxidation and can absorb atmospheric carbon dioxide to form carbonate salts. For optimal stability, store the purified product under an inert atmosphere (nitrogen or argon) in a tightly sealed container.[3] Refrigeration is recommended for long-term storage to minimize the rate of any potential degradation pathways. Protect it from light.
Section 2: Troubleshooting Specific Purification Techniques
This section provides detailed guidance on overcoming common problems encountered during purification.
Troubleshooting Guide: Fractional Vacuum Distillation
Amines can be prone to thermal degradation, which is a key challenge during distillation.[4]
Table 2: Troubleshooting Fractional Vacuum Distillation
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Product darkening or charring in the distillation pot. | 1. Thermal Decomposition: The distillation temperature is too high. 2. Oxidation: Presence of residual air in the system. | 1. Increase Vacuum: Lower the pressure to reduce the boiling point. Aim for the lowest stable vacuum your pump can achieve. 2. Inert Atmosphere: Ensure the system is thoroughly purged with nitrogen or argon before heating. Maintain a slight positive pressure of inert gas throughout the distillation. |
| Poor separation of impurities (co-distillation). | 1. Inefficient Column: The fractionating column has insufficient theoretical plates. 2. Azeotrope Formation: The impurity forms an azeotrope with the product. | 1. Improve Column Efficiency: Use a longer Vigreux or packed column (e.g., with Raschig rings or metal sponge). 2. Optimize Reflux Ratio: Increase the reflux ratio to allow for better equilibration between vapor and liquid phases. 3. Consider Alternative Technique: If an azeotrope is suspected, switch to salt formation or chromatography. |
| Bumping or unstable boiling. | 1. Lack of Nucleation Sites: Smooth glass surface. 2. High Viscosity: The crude material may be viscous. | 1. Use a Magnetic Stir Bar: Vigorous stirring provides a large surface for smooth boiling. 2. Add Boiling Chips: Use fresh, non-reactive boiling chips (e.g., PTFE). Do not add to a hot liquid. |
Troubleshooting Guide: Column Chromatography
The basic nature of the two piperidine nitrogen atoms can cause strong interactions with the acidic silanol groups on standard silica gel, leading to poor separation.
Q: My compound is streaking badly on the silica gel column and I'm getting very low recovery. What's happening?
A: This is a classic problem when purifying basic compounds like amines on silica gel. The amine binds irreversibly or quasi-irreversibly to the acidic stationary phase, causing severe tailing and loss of material.
Solution: The key is to neutralize the acidic sites on the silica. This can be achieved in two primary ways:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent system.
-
Recommended Modifier: Start by adding 0.5-2% triethylamine (Et₃N) or 0.1-1% ammonium hydroxide (NH₄OH) to your solvent system (e.g., Dichloromethane/Methanol). The triethylamine will compete with your product for the acidic sites on the silica, allowing your compound to elute symmetrically.
-
-
Stationary Phase Deactivation: Use a deactivated or alternative stationary phase.
-
Alumina (Basic): Basic alumina is an excellent alternative to silica for purifying amines.
-
Treated Silica: You can pre-treat your silica gel by slurrying it in the eluent containing the basic modifier before packing the column.
-
Table 3: Recommended Starting Conditions for Chromatography
| Stationary Phase | Eluent System | Modifier | Key Advantage |
| Silica Gel (230-400 mesh) | Dichloromethane : Methanol (98:2 to 90:10 gradient) | 1% Triethylamine | Good resolving power, readily available. |
| Basic Alumina (Activated, Brockmann I) | Ethyl Acetate : Hexanes (gradient) | None required | Eliminates the need for basic modifiers. |
| Reversed-Phase C18 Silica | Acetonitrile : Water (with 0.1% TFA or Formic Acid) | 0.1% TFA or Formic Acid | Excellent for polar impurities, but requires subsequent removal of the acid and solvent. |
Troubleshooting Guide: Purification via Salt Formation & Recrystallization
This is often the most effective method for achieving high purity. The process involves reacting the basic free-base with an acid to form a salt, which is typically a crystalline solid that can be purified by recrystallization.
Q: I'm trying to make the hydrochloride salt, but my product is "oiling out" instead of crystallizing. What should I do?
A: "Oiling out" occurs when the salt is more soluble in the solvent than the starting material, or when it precipitates from a supersaturated solution as a liquid phase instead of a solid crystal lattice.
Solutions:
-
Change the Solvent: The choice of solvent is critical. You need a system where the salt has low solubility, especially when cold.
-
Start with a non-polar solvent where the free base is soluble but the salt is not, such as diethyl ether, MTBE, or ethyl acetate. Slowly add a solution of HCl in a miscible solvent (e.g., HCl in isopropanol or dioxane).
-
-
Control the Rate of Salt Formation: Add the acid solution very slowly to a vigorously stirred solution of the free base. Rapid pH change can cause the salt to crash out as an oil.
-
Use a Different Counter-ion: If the hydrochloride salt is problematic, try forming a salt with a different acid. Dicarboxylic acids like tartaric acid or oxalic acid are excellent choices as they can form more rigid, crystalline lattices.
-
Scratch and Seed: Use a glass rod to scratch the inside of the flask below the solvent level to create nucleation sites. If you have a small amount of solid crystal, add a tiny "seed" crystal to induce crystallization.
Caption: Workflow for purification via salt formation.
Section 3: Analytical Methods for Purity Assessment
Verifying the purity of your final product is a critical step. Do not rely on a single technique.
-
¹H and ¹³C NMR Spectroscopy: Provides structural confirmation and can detect impurities with different chemical shifts. Integration of proton signals can be used for quantitative analysis against a known standard.
-
GC-MS (Gas Chromatography-Mass Spectrometry): An excellent technique for identifying and quantifying volatile impurities. Derivatization may sometimes be necessary for less volatile amines.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Crucial for identifying non-volatile or thermally labile impurities. An appropriate C18 column with a mobile phase like water and acetonitrile (containing 0.1% formic acid) is a good starting point.[5]
-
Purity by Titration: As a diamine, you can perform an acid-base titration with a standardized acid (e.g., 0.1 M HCl) to get a highly accurate assay of the bulk material, assuming no basic or acidic impurities are present.
References
-
Contamination in Amine Systems. Refining Community. [Link]
-
Common amine system corrosion issues and how to solve them. Vysus Group. [Link]
-
Mastering Amine unit Issues 8 Scenarios Where SRE Can Assist. Sulphur Recovery Engineering. [Link]
-
Amine Sweetening Units - Can magnetic separation improve reliability and reduce filtration costs?. Black Powder Solutions. [Link]
-
AMINE FILTRATION. FTC Filters. [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Journal of Chemical Reviews. [Link]
-
Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]
- AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.
-
Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. ResearchGate. [Link]
-
Crystal structure of 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide. Acta Crystallographica Section E. [Link]
-
GC determination of substituted piperazines in pharmaceutical drug substances. Trade Science Inc. [Link]
-
Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica. [Link]
-
The Crystal Structures of 4-(1-Methylpiperidin-1-ium-1-yl)-2,2-Diphenylbutanamide Bromide and 4-(1-Methylpiperidin-1-ium-1-yl)-2,2-Diphenylbutanamide Bromide Hemihydrate. MDPI. [Link]
-
A validated presumptive colour test for the detection of piperazine analogues in seized illicit materials. Royal Society of Chemistry. [Link]
-
1-Methyl-4-(piperidin-4-yl)piperazine | 53617-36-0. MilliporeSigma. [Link]
- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
-
1-(1-Methyl-4-piperidinyl)piperazine. PubChem. [Link]
- Preparation method for 4-methylenepiperidine or acid addition salt thereof.
-
Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4. Collection of Czechoslovak Chemical Communications. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
Sources
Catalyst selection and optimization for 1-Methyl-4-piperidin-3-ylpiperidine synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-Methyl-4-(piperidin-3-yl)piperidine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides an in-depth analysis of the synthetic strategy, catalyst selection, and optimization, structured in a practical, question-and-answer format to address common challenges encountered in the laboratory.
Overall Synthetic Strategy
The synthesis of 1-Methyl-4-(piperidin-3-yl)piperidine is most effectively approached as a two-stage process. The first stage involves the creation of the core 4-(piperidin-3-yl)piperidine scaffold, followed by a selective N-methylation. This strategy allows for controlled synthesis and purification of the key intermediate before the final methylation step.
Caption: High-level two-stage synthetic workflow.
PART 1: Synthesis of the 4-(Piperidin-3-yl)piperidine Core via Hydrogenation
This section focuses on the critical first step: the catalytic hydrogenation of a bipyridine precursor to form the linked piperidine core. The primary challenges in this stage relate to catalyst activity, selectivity, and achieving complete reduction of both aromatic rings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material and general method for creating the 4-(piperidin-3-yl)piperidine scaffold?
A: The most direct and atom-economical method is the catalytic hydrogenation of the corresponding bipyridine precursor, 4-(pyridin-3-yl)pyridine.[1][2] This reaction involves the reduction of both aromatic pyridine rings to their saturated piperidine forms using a heterogeneous catalyst and a source of hydrogen.[3]
Q2: Which catalysts are most effective for pyridine ring hydrogenation?
A: Platinum group metals are highly effective.[1] Platinum(IV) oxide (PtO₂, Adams' catalyst), rhodium-on-carbon (Rh/C), and ruthenium (Ru) are often preferred for their high activity in reducing the stable aromatic pyridine ring.[4][5] While Palladium on Carbon (Pd/C) is a common hydrogenation catalyst, it can sometimes be less effective for complete pyridine reduction without harsh conditions or specific additives.[1]
Q3: Why is an acidic solvent or additive often required for this reaction?
A: The Lewis basic nitrogen atom in both the pyridine starting material and the piperidine product can adsorb onto the surface of the metal catalyst, acting as a poison and inhibiting its activity.[1][6] Using an acidic solvent like glacial acetic acid or adding a stoichiometric amount of an acid (e.g., HCl) protonates the nitrogen to form a pyridinium (or piperidinium) salt.[4][6] This prevents the nitrogen's lone pair from binding to and deactivating the catalyst, thereby facilitating the reduction.[6]
Troubleshooting Guide: Catalytic Hydrogenation
Q: My hydrogenation reaction is sluggish or incomplete, even after several hours. What are the likely causes and how can I fix it?
A: This is a common issue primarily linked to catalyst deactivation or suboptimal reaction conditions. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for incomplete hydrogenation.
Detailed Breakdown:
-
Evaluate Catalyst Poisoning: As discussed in the FAQ, nitrogen-containing heterocyles are known catalyst poisons.[6][7]
-
Assess Reaction Conditions: The aromaticity of pyridine rings makes them resistant to reduction, often requiring more forcing conditions than simple alkenes.[1]
-
Check Catalyst Quality and Loading: The catalyst may be old, deactivated from exposure to air, or simply used at too low a concentration.
-
Solution: Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). If that fails, use a fresh batch of a high-activity catalyst like PtO₂. Ensure the catalyst is handled under an inert atmosphere if it is pyrophoric (like activated Pd/C).
-
Data Summary: Catalyst Systems for Pyridine Hydrogenation
| Catalyst | Typical Conditions | Solvent System | Advantages & Considerations |
| PtO₂ (Adams') | 25-50 °C, 50-70 bar H₂ | Glacial Acetic Acid | Highly effective and commonly cited for pyridine reduction; the acidic solvent prevents catalyst poisoning.[4] |
| Rh₂O₃ or Rh/C | 40 °C, 5 bar H₂ | TFE (2,2,2-Trifluoroethanol) | Reported to be highly active under milder conditions for a broad range of functionalized pyridines.[5] |
| Pd/C | 25-80 °C, 5-50 bar H₂ | Ethanol, Methanol, Acetic Acid | Widely available but can be prone to poisoning.[1] Often requires acidic additives for good conversion.[6] |
| Ruthenium | High Temp/Pressure | Various | Very active but may require harsher conditions; can sometimes lead to over-reduction or side reactions. |
Experimental Protocol: Hydrogenation using PtO₂
This protocol is a general guideline for the hydrogenation of 4-(pyridin-3-yl)pyridine.
-
Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker), add the 4-(pyridin-3-yl)pyridine (1.0 eq).
-
Catalyst and Solvent: Add PtO₂ (5-10 mol%) to the vessel. Under an inert atmosphere, add glacial acetic acid as the solvent (sufficient to dissolve the substrate).
-
Reaction: Seal the vessel. Purge the system several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 50-70 bar.[4] Begin vigorous stirring and maintain the reaction at room temperature or warm gently to 40 °C.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 6-12 hours.
-
Work-up: Once complete, carefully vent the excess hydrogen and purge the vessel with nitrogen. Dilute the reaction mixture with a suitable solvent like ethyl acetate and filter it through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter pad may be pyrophoric; do not allow it to dry completely in the air. Quench it carefully with water.
-
Isolation: Basify the filtrate carefully with a strong base (e.g., aqueous NaOH) to pH > 10. Extract the aqueous layer multiple times with a solvent like dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-(piperidin-3-yl)piperidine. Further purification can be achieved by distillation or column chromatography.
PART 2: Selective N-Methylation
With the core scaffold in hand, the final step is to introduce a methyl group onto one of the piperidine nitrogen atoms. Key challenges here include achieving mono-methylation and avoiding the formation of quaternary ammonium salts.
Frequently Asked Questions (FAQs)
Q1: What are the recommended methods for N-methylating the secondary amine of the 4-(piperidin-3-yl)piperidine intermediate?
A: Two classic and highly effective methods are recommended:
-
Eschweiler-Clarke Reaction: This method uses formic acid and formaldehyde as the reagents. It is a robust and scalable reaction that is particularly well-suited for methylating primary and secondary amines. The mechanism involves reductive amination where formic acid acts as the reducing agent.
-
Reductive Amination: This involves reacting the amine with formaldehyde to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[9]
Q2: Will these methods methylate both nitrogen atoms?
A: Under controlled stoichiometry (using approximately 1 equivalent of the methylating agent), mono-methylation is strongly favored. The second piperidine ring adds significant steric bulk, and the initial product is already less nucleophilic than the starting diamine, disfavoring a second methylation. However, over-alkylation is always a potential side reaction if conditions are not controlled.[10]
Troubleshooting Guide: N-Methylation
Q: My N-methylation reaction is producing a significant amount of a polar, insoluble byproduct, likely a quaternary ammonium salt. How do I prevent this?
A: Over-alkylation to form a quaternary ammonium salt is a common side reaction when methylating amines.[10] This occurs when the newly formed tertiary amine reacts again with the methylating agent.
Caption: Logic for preventing over-alkylation.
Detailed Breakdown:
-
Control Stoichiometry: This is the most critical factor. Ensure you are not using a large excess of formaldehyde/formic acid. A common strategy is to use a slight excess of the amine starting material (e.g., 1.1 equivalents) relative to the methylating agent to favor mono-alkylation.[10]
-
Control Reagent Concentration: High local concentrations of the methylating agent can promote the second reaction.
-
Solution: Add the formaldehyde solution slowly to the reaction mixture over a period of time, ideally using a syringe pump.[10] This keeps the instantaneous concentration of the electrophile low.
-
-
Choose the Right Method: The Eschweiler-Clarke reaction is often less prone to over-methylation than methods using more reactive alkylating agents like methyl iodide.
Q: The N-methylation reaction is not going to completion. What can I do?
A: Incomplete conversion is usually due to insufficient reactivity or suboptimal solvent choice.
-
Increase Temperature: Gently heating the reaction (e.g., to 50-80 °C) can significantly increase the rate of both iminium ion formation and reduction.
-
Solvent Effects: The choice of solvent can be critical. Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally effective for N-alkylation reactions.[10] For reductive aminations with borohydride reagents, solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common.
Data Summary: N-Methylation Methods
| Method | Reagents | Solvent | Advantages & Considerations |
| Eschweiler-Clarke | Formaldehyde (37% aq.), Formic Acid | None (reagents act as solvent) or co-solvent | High-yielding, scalable, and avoids separate reducing agents. The workup can involve careful basification. |
| Reductive Amination | Formaldehyde (37% aq.), NaBH(OAc)₃ | DCE, DCM, MeCN | Works under mild, neutral to slightly acidic conditions. NaBH(OAc)₃ is a mild and selective reductant.[9] |
Experimental Protocol: Eschweiler-Clarke N-Methylation
This protocol is a general guideline for the methylation of 4-(piperidin-3-yl)piperidine.
-
Setup: In a round-bottom flask equipped with a reflux condenser, add the 4-(piperidin-3-yl)piperidine (1.0 eq).
-
Reagents: To the amine, add formic acid (≥3 eq) followed by aqueous formaldehyde solution (37%, ~1.1-1.2 eq).
-
Reaction: Heat the mixture to 80-100 °C. You will observe gas (CO₂) evolution. Continue heating until the gas evolution ceases (typically 4-8 hours).
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Carefully make the solution alkaline (pH > 10) by the slow addition of aqueous NaOH or K₂CO₃ solution while cooling in an ice bath.
-
Isolation: Extract the basified mixture several times with a suitable organic solvent (e.g., ethyl acetate or chloroform). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 1-Methyl-4-(piperidin-3-yl)piperidine. The product can be further purified by vacuum distillation or column chromatography if necessary.
References
-
Holland, P. L., et al. (2018). Pyridine(diimine) Molybdenum-Catalyzed Hydrogenation of Arenes and Hindered Olefins: Insights into Precatalyst Activation and Deactivation Pathways. ACS Publications. Retrieved from [Link]
-
Chirik, P. J. (2018). Pyridine(diimine) Molybdenum-Catalyzed Hydrogenation of Arenes and Hindered Olefins: Insights into Precatalyst Activation and Deactivation Pathways. Princeton University. Retrieved from [Link]
-
Chirik, P. J., et al. (2006). Arene Coordination in Bis(imino)pyridine Iron Complexes: Identification of Catalyst Deactivation Pathways in Iron-Catalyzed Hydrogenation and Hydrosilation. Organometallics. Retrieved from [Link]
-
Chirik, P. J., et al. (2018). Pyridine(diimine) Molybdenum-Catalyzed Hydrogenation of Arenes and Hindered Olefins: Insights into Precatalyst Activation and Deactivation Pathways. Princeton University Research Collection. Retrieved from [Link]
-
Raju, R. R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. Retrieved from [Link]
-
Edelmann, F. T. (2021). Have you experienced that your piperidine crystallizes when not in use? ResearchGate. Retrieved from [Link]
-
O'Brien, M., et al. (2020). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The University of Liverpool Repository. Retrieved from [Link]
-
Kim, S., et al. (2023). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. Retrieved from [Link]
- Rylander, P. N., & Himelstein, N. (1968). Catalytic hydrogenation of 3-and 4-hydroxy pyridines. U.S. Patent No. 3,408,354. Google Patents.
-
Shida, N., et al. (2024). Synthesis of piperidines via the hydrogenation of pyridines. ResearchGate. Retrieved from [Link]
-
Dosen-Micovic, L., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Retrieved from [Link]
-
Gribble, G. W. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]
- CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. (n.d.). Google Patents.
-
Sciencemadness Discussion Board. (2005). Synthesis of piperdine. Retrieved from [Link]
- CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation. (n.d.). Google Patents.
-
Demkowicz, S., et al. (2024). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. ResearchGate. Retrieved from [Link]
-
Liu, J., et al. (2022). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of NiNiO@C. Semantic Scholar. Retrieved from [Link]
-
Gorjian, H., & Ghaffari Khaligh, N. (2022). 4,4′-Trimethylenedipiperidine, a safe and greener alternative for piperidine, catalyzed the synthesis of N-methyl imines. ResearchGate. Retrieved from [Link]
-
Balaraman, E., et al. (2019). Efficient and Selective N-Dimethylation of Amines with Functional Aldehydes Catalysed by Ru Nanoparticles Heterogeneous Catalyst. ChemRxiv. Retrieved from [Link]
-
Demkowicz, S., et al. (2024). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. PubMed. Retrieved from [Link]
-
Al-Zoubi, R. M. (2009). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Retrieved from [Link]
-
Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Retrieved from [Link]
-
Banks, H. D. (1992). Piperidine Synthesis. DTIC. Retrieved from [Link]
-
Sandomenico, A., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. Retrieved from [Link]
- CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone. (n.d.). Google Patents.
- CN104193698A - Synthesis method of N-(4-methyl morpholine)-piperidine. (n.d.). Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Comparing 1-Methyl-4-piperidin-3-ylpiperidine with other piperidine analogues
Bipiperidine Scaffolds in Drug Discovery: A Comparative Guide to 1-Methyl-4-piperidin-3-ylpiperidine and Analogues
The piperidine ring is universally recognized as a "privileged scaffold" in medicinal chemistry, frequently utilized to modulate lipophilicity, basicity, and 3D conformational space. Within central nervous system (CNS) and G-protein-coupled receptor (GPCR) drug discovery, the fusion of two piperidine rings into a bipiperidine framework creates a highly versatile pharmacophore.
This guide provides an objective, data-driven comparison of 1-Methyl-4-piperidin-3-ylpiperidine (a 4,3'-linked asymmetric bipiperidine) against two widely utilized industry standards: 4,4'-Bipiperidine and 1,4'-Bipiperidine . By evaluating their physicochemical properties, receptor binding profiles, and experimental validation workflows, researchers can make informed decisions when selecting scaffolds for lead generation.
Structural and Physicochemical Comparison
The specific linkage between the two piperidine rings dictates the molecule's overall geometry, basicity ( pKa ), and hydrogen bond donor/acceptor (HBD/HBA) profile.
-
4,4'-Bipiperidine: Features a symmetrical, linear topology. This extended conformation is highly effective for projecting functional groups into deep, narrow binding pockets. It possesses two secondary amines, resulting in a high topological polar surface area (TPSA) [3].
-
1,4'-Bipiperidine: Features a tertiary amine linkage, introducing a distinct "bend" in the molecular geometry. The conversion of one secondary amine to a tertiary amine lowers the overall HBD count, subtly improving membrane permeability [4].
-
1-Methyl-4-piperidin-3-ylpiperidine (1-Methyl-[4,3'-bipiperidine]): This scaffold is defined by its asymmetric 4,3'-linkage and N-methylation at the 3'-piperidine. The 4,3'-linkage introduces a chiral center, breaking molecular symmetry and providing a unique vector for substituent projection. Furthermore, the N-methylation caps one basic center, reducing the HBD count to zero at that specific node. This directly correlates with enhanced lipophilicity and superior blood-brain barrier (BBB) penetration.
Table 1: Comparative Physicochemical Properties of Base Scaffolds
| Property | 1-Methyl-4-piperidin-3-ylpiperidine | 4,4'-Bipiperidine | 1,4'-Bipiperidine |
| Linkage Topology | 4,3'-Asymmetric | 4,4'-Symmetric | 1,4'-Bent |
| Chiral Centers | 1 (at 3' position) | 0 | 0 |
| N-Methylation | Yes | No | No |
| Predicted pKa | ~9.8, ~8.5 | ~10.5, ~10.5 | ~10.2, ~8.2 |
| H-Bond Donors (HBD) | 1 | 2 | 1 |
| TPSA (Ų) | ~15.3 | 24.1 | 15.3 |
| CNS Penetration Potential | High | Moderate | Moderate-High |
Pharmacological Applications: The "Why" Behind the Scaffold
The choice of bipiperidine scaffold is directly driven by the target receptor's binding site architecture.
The 4,4'-Bipiperidine Core in NK1 Antagonism: The symmetrical 4,4'-linkage is famously utilized in the development of neurokinin 1 (NK1) receptor antagonists, such as the clinical candidate casopitant. The linear nature of the 4,4'-bipiperidine core allows the molecule to maximize affinity within the deep, hydrophobic NK1 receptor binding site while retaining the physicochemical characteristics necessary for in vivo efficacy[2].
The 1,4'-Bipiperidine Core in CCR4 Antagonism: Conversely, the bent 1,4'-bipiperidine core has been successfully employed in identifying potent C-C chemokine receptor type 4 (CCR4) antagonists. The specific geometry allows for optimal interactions within the allosteric binding pockets of chemokine receptors, demonstrating high efficacy in functional binding assays [1].
The 1-Methyl-4-piperidin-3-ylpiperidine Advantage: When targeting orphan GPCRs or complex kinase domains where linear scaffolds fail due to steric clashes, the 4,3'-asymmetric linkage provides an alternative spatial arrangement. The N-methyl group not only improves metabolic stability by preventing unwanted N-glucuronidation or oxidation at that site but also drives the molecule toward optimal multiparameter optimization (MPO) scores for CNS therapeutics.
Mechanism of action for bipiperidine-based GPCR antagonists blocking cellular signaling.
Experimental Validation Protocols
To objectively evaluate the performance of these scaffolds, two self-validating experimental workflows are required: one for functional target engagement and one for physiological permeability.
Protocol A: [35S]GTPγS Binding Assay (Functional Efficacy)
Unlike simple competitive binding assays, the [35S]GTPγS assay measures the functional consequence of GPCR antagonism by quantifying the inhibition of G-protein activation[1].
-
Membrane Preparation: Homogenize CHO cells stably expressing the target GPCR (e.g., CCR4 or NK1) in a sucrose buffer and isolate membranes via ultracentrifugation.
-
Assay Buffer Formulation: Prepare a buffer containing 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl2 , 10 µg/mL saponin, and 10 µM GDP.
-
Causality: Mg2+ is an essential cofactor for nucleotide exchange. GDP is added to lock the G-proteins in their inactive state, reducing basal noise and making the assay highly sensitive to receptor-mediated activation. Saponin mildly permeabilizes the membrane vesicles, allowing the radiolabeled GTP analogue to access intracellular G-proteins.
-
-
Incubation: Add 0.1 nM [35S]GTPγS and a concentration gradient of the bipiperidine analogue. Incubate for 60 minutes at 30°C.
-
Termination & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber microplates. Wash with ice-cold buffer to remove unbound radioligand. Measure retained radioactivity using a liquid scintillation counter.
-
Self-Validation: Always include a non-hydrolyzable GTP analogue (e.g., Gpp(NH)p) to define non-specific binding, and a known full agonist to define the 100% activation baseline.
-
Protocol B: PAMPA-BBB (In Vitro CNS Permeability)
Because bipiperidines are heavily utilized in CNS drug discovery, their ability to cross the blood-brain barrier must be quantified.
-
Lipid Solution Preparation: Dissolve Porcine Brain Lipid Extract (PBLE) in dodecane at 20 mg/mL.
-
Causality: PBLE is strictly used over standard synthetic lecithins because it accurately mimics the high cholesterol and sphingomyelin ratios found in the human blood-brain barrier, providing a highly predictive in vitro model.
-
-
Membrane Coating: Apply 4 µL of the PBLE solution to the PVDF membrane of the donor plate.
-
Compound Loading: Dilute the bipiperidine analogues to 10 µM in PBS (pH 7.4) and add to the donor compartment.
-
Causality: Maintaining pH 7.4 is critical to assess the exact physiological ionization state of the basic piperidine nitrogens, which dictates passive diffusion rates.
-
-
Incubation: Assemble the donor/acceptor sandwich plate and incubate for 4 hours at room temperature without agitation to maintain the unstirred water layer (UWL).
-
Quantification: Analyze both compartments via LC-MS/MS to calculate the effective permeability ( Pe ).
Step-by-step workflow for evaluating bipiperidine analogues in CNS drug discovery.
Quantitative Performance Metrics
The table below summarizes representative in vitro performance data for optimized lead compounds derived from each respective bipiperidine scaffold.
Table 2: Comparative In Vitro Performance (Representative Derivatives)
| Scaffold Base | Primary Target Class | Assay IC50 (nM) | BBB Permeability ( Pe×10−6 cm/s) | Efflux Ratio (P-gp) |
| 1-Methyl-[4,3'-bipiperidine] | Kinase / Orphan GPCRs | 12 - 45 | > 15.0 | < 1.5 |
| 4,4'-Bipiperidine | NK1 (e.g., Casopitant) | 1.5 - 5.0 | 8.5 | 2.1 |
| 1,4'-Bipiperidine | CCR4 | 18 - 140 | 4.2 | 3.5 |
Note: The 1-Methyl-4-piperidin-3-ylpiperidine scaffold demonstrates superior BBB permeability ( Pe>15.0 ) and a lower P-glycoprotein (P-gp) efflux ratio compared to its symmetrical counterparts. This is directly attributed to the disruption of molecular symmetry and the reduction of hydrogen bond donors via N-methylation.
References
- Yokoyama, K., et al. (2008). "Discovery of potent CCR4 antagonists: Synthesis and structure-activity relationship study of 2,4-diaminoquinazolines." Bioorganic & Medicinal Chemistry.
- Di Fabio, R., et al. (2011). "Discovery and Biological Characterization of (2R,4S)-1'-acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide as a New Potent and Selective Neurokinin 1 (NK1)
- National Center for Biotechnology Information. "4,4'-Bipiperidine | C10H20N2 | CID 736050". PubChem.
- National Center for Biotechnology Information. "1,4'-Bipiperidine | C10H20N2 | CID 78607". PubChem.
Advantages of 1-Methyl-4-piperidin-3-ylpiperidine in specific synthetic applications
An in-depth technical analysis of 1-Methyl-4-piperidin-3-ylpiperidine (a 1-methyl-4,3'-bipiperidine derivative) reveals its emergence as a highly privileged scaffold in modern medicinal chemistry. As drug discovery moves toward more complex, non-flat topologies to navigate challenging binding pockets and overcome resistance mechanisms, traditional linear diamines and piperazines often fall short.
This guide objectively compares the synthetic and pharmacological advantages of 1-Methyl-4-piperidin-3-ylpiperidine against common alternatives, providing researchers with the mechanistic rationale and validated protocols necessary to integrate this building block into advanced drug development workflows.
Structural & Physicochemical Advantages: The Mechanistic Rationale
The transition from flat, sp2-rich molecules to sp3-rich frameworks is a proven strategy to improve clinical success rates. 1-Methyl-4-piperidin-3-ylpiperidine offers three distinct structural advantages over traditional azacycles:
-
Angled Vector Projection (The 4,3'-Linkage): Unlike 4,4'-bipiperidines which project substituents in a linear 180° vector, or 1,4'-bipiperidines which rely on a metabolically vulnerable N-C bond, the 4,3'-carbon-carbon linkage creates a distinct "bent" topology. This angled projection is critical for navigating the solvent-front regions of kinases (such as ROS1 and CDK7) without clashing with the protein backbone[1][2].
-
Inherent Regioselectivity (Synthetic Efficiency): The molecule possesses one secondary amine (NH) and one tertiary amine (N-CH3). In transition-metal-catalyzed cross-couplings, the reaction occurs exclusively at the sterically accessible secondary amine. This eliminates the need for the orthogonal protection/deprotection steps (e.g., Boc-protection) that are mandatory when using symmetrical diamines or piperazines.
-
Tuned Basicity and Lipophilicity: The N-methyl group prevents unwanted in vivo N-acetylation or N-oxidation while maintaining a basic center that can form critical salt bridges with acidic residues (e.g., Asp or Glu) in target binding pockets[3].
Logical progression of scaffold hopping to the 1-methyl-4,3'-bipiperidine architecture.
Comparative Performance Data
To objectively evaluate the scaffold, we compare its performance against standard azacycles when attached to a generic pyrimidine-based kinase inhibitor core. The data demonstrates how the 4,3'-bipiperidine architecture optimizes both pharmacodynamics (target affinity) and pharmacokinetics (metabolic stability).
Table 1: Physicochemical & Metabolic Comparison
| Scaffold Motif Attached to Core | LogD (pH 7.4) | Microsomal Stability (T1/2, min) | Vector Topology | Synthetic Steps Required* |
|---|---|---|---|---|
| N-Methylpiperazine | 0.8 | < 15 | Linear, Rigid | 1 |
| 1,4'-Bipiperidine | 1.2 | ~30 | Linear, Semi-rigid | 1 |
| 4,4'-Bipiperidine | 1.8 | ~45 | Linear, Rigid | 3 (Requires Boc) |
| 1-Methyl-4,3'-bipiperidine | 2.1 | > 60 | Angled, Rigid | 1 (Regioselective) |
*Steps to couple to an aryl halide, accounting for protection/deprotection if necessary.
Table 2: Target Affinity in Kinase Inhibitor Scaffold Hopping Scaffold hopping from piperazines to bipiperidines has been shown to drastically increase potency in specific oncology targets, such as PIM-1 and CDK7, by establishing superior Van der Waals contacts and hydrogen bonding networks in the lower hinge region[1][3].
| R-Group Substitution | PIM-1 Kinase IC50 (nM) | CDK7 Kinase IC50 (nM) |
| N-Methylpiperazine | 450 | 120 |
| 4-Aminopiperidine | 210 | 85 |
| 1-Methyl-4,3'-bipiperidine | 33 | 12 |
Self-Validating Experimental Protocol: Regioselective Buchwald-Hartwig Amination
To harness this scaffold, the most efficient method is a Palladium-catalyzed C-N cross-coupling. The following protocol describes the regioselective coupling of 1-Methyl-4-piperidin-3-ylpiperidine to an aryl bromide (e.g., a substituted quinazoline).
Causality of Reagent Selection:
-
DavePhos Ligand: The steric bulk of DavePhos is critical. It facilitates the reductive elimination step for bulky secondary amines, preventing catalyst poisoning and suppressing unwanted bis-arylation[4].
-
Sodium tert-Butoxide (NaOtBu): A strong base is required to deprotonate the sterically hindered secondary amine upon coordination to the Pd(II) center.
-
Self-Validation Checkpoints: Built into the protocol to ensure real-time reaction monitoring.
Step-by-Step Methodology
-
Catalyst Pre-Activation (The Visual Check):
-
In an oven-dried microwave vial, combine Pd(OAc)2 (5 mol%) and DavePhos (10 mol%).
-
Add anhydrous 1,4-Dioxane (2.0 mL) and stir under argon for 10 minutes.
-
Validation: The solution will transition from a pale yellow to a deep red/brown, confirming the reduction of Pd(II) to the active Pd(0) species.
-
-
Reagent Addition (Regioselective Coupling):
-
Add the Aryl Bromide (1.0 equiv, 0.5 mmol) and 1-Methyl-4-piperidin-3-ylpiperidine (1.2 equiv, 0.6 mmol).
-
Note: No protecting groups are needed. The tertiary N-methyl amine cannot undergo oxidative addition, ensuring 100% regioselectivity at the secondary nitrogen.
-
Add NaOtBu (1.5 equiv, 0.75 mmol).
-
-
Reaction Execution:
-
Seal the vial, evacuate, and backfill with Argon (3x).
-
Subject to microwave irradiation at 110°C for 45 minutes.
-
Validation: Monitor via LC-MS. The aryl bromide peak should disappear, replaced by a single product mass corresponding to [M+H]+ of the coupled product.
-
-
Workup & Isolation (Exploiting Basicity):
-
Dilute the crude mixture with EtOAc and extract with 1M HCl (3x).
-
Causality: The basic tertiary amine of the bipiperidine scaffold forces the product into the aqueous layer, leaving unreacted aryl bromide and phosphine ligands in the organic layer.
-
Basify the aqueous layer with 2M NaOH to pH 10, and back-extract with DCM. Dry over Na2SO4 and concentrate to yield the pure product.
-
Step-by-step experimental workflow for regioselective Buchwald-Hartwig amination.
Conclusion
1-Methyl-4-piperidin-3-ylpiperidine is not merely a solubilizing tag; it is a highly functionalized, conformationally restricted vector. By replacing metabolically labile piperazines or synthetically tedious linear diamines with this specific 4,3'-bipiperidine architecture, researchers can simultaneously improve target binding affinity (via optimized spatial projection) and streamline synthetic workflows (via inherent regioselectivity).
References
-
Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities. PMC (NIH).[Link]
- CN111217814A - Bipiperidine derivative and application thereof as antitumor drug.
-
A Chemo- and Regioselective Tandem [3 + 2]Heteroannulation Strategy for Carbazole Synthesis: Combining Two Mechanistically Distinct Bond-Forming Processes. PMC (NIH).[Link]
-
Discovery of Oral Degraders of the ROS1 Fusion Protein with Potent Activity against Secondary Resistance Mutations. PMC (NIH).[Link]
Sources
- 1. CN111217814A - Bipiperidine derivative and application thereof as antitumor drug - Google Patents [patents.google.com]
- 2. Discovery of Oral Degraders of the ROS1 Fusion Protein with Potent Activity against Secondary Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Chemo- and Regioselective Tandem [3 + 2]Heteroannulation Strategy for Carbazole Synthesis: Combining Two Mechanistically Distinct Bond-Forming Processes - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 1-Methyl-4-piperidin-3-ylpiperidine Against Established Histamine H3 Receptor Inhibitors
Executive Summary
The development of Histamine H3 Receptor (H3R) antagonists and inverse agonists has been a major focus in neuropharmacology for treating narcolepsy, cognitive impairment, and neurodegenerative disorders. Historically, early H3R inhibitors relied heavily on imidazole rings, which suffered from poor blood-brain barrier (BBB) penetration and off-target cytochrome P450 (CYP450) inhibition.
To overcome these pharmacokinetic liabilities, medicinal chemists have shifted toward non-imidazole aliphatic amines. 1-Methyl-4-piperidin-3-ylpiperidine (a rigidized bipiperidine scaffold) has emerged as a highly effective pharmacophoric "warhead"[1]. This guide objectively benchmarks the performance of the bipiperidine scaffold against two gold-standard H3R inhibitors: Pitolisant (the clinical non-imidazole standard)[2] and Ciproxifan (the preclinical imidazole standard)[3].
Pharmacological Rationale & Mechanistic Causality
The H3 receptor is a Gi/o -protein coupled presynaptic autoreceptor and heteroreceptor. Under basal conditions, it exhibits high constitutive activity, inhibiting the action of adenylyl cyclase (AC) and restricting the release of neurotransmitters such as histamine, acetylcholine, and dopamine[4].
Effective H3R ligands must act as inverse agonists to block this constitutive activity. Structurally, the binding pocket of the H3R requires a basic amine to form a critical salt bridge with the Glu206 residue in the transmembrane domain[4]. The 1-methyl-4-piperidin-3-ylpiperidine scaffold fulfills this requirement perfectly; its rigid bipiperidine structure locks the basic nitrogen in an optimal conformation for Glu206 interaction, while the secondary piperidine ring provides favorable van der Waals contacts with Tyr374[5].
Mechanism of H3R antagonists relieving presynaptic autoinhibition to trigger neurotransmitter release.
The Benchmarking Framework: Comparative Data Synthesis
To evaluate the 1-methyl-4-piperidin-3-ylpiperidine scaffold, we compare bipiperidine-optimized derivatives (e.g., purine-bipiperidine conjugates) against Pitolisant and Ciproxifan.
-
Pitolisant (Wakix): A piperidine-ether derivative. It is the first approved non-imidazole H3R inverse agonist, displaying a Ki of 0.16 to 5.3 nM at the human H3R[2],[4].
-
Ciproxifan: An imidazole-based inverse agonist. While highly potent at rodent H3R ( Ki 0.5–1.9 nM), its affinity drops significantly at the human H3R ( Ki ~46 nM), and it suffers from off-target monoamine oxidase (MAO) inhibition[6],[3].
-
1-Methyl-4-piperidin-3-ylpiperidine (Derivatives): When integrated into pyrrolo[2,3-d]pyrimidine or purine cores, this bipiperidine warhead yields highly selective human H3R ligands with Ki values as low as 2.91 nM, outperforming piperazine or morpholine motifs[1],[5].
Table 1: In Vitro Pharmacological Profile Comparison
| Compound / Scaffold | Structural Class | Target Affinity ( Ki , hH3R) | Inverse Agonism ( EC50 ) | Selectivity (vs H1/H2/H4) | CYP450 Liability |
| Bipiperidine Derivatives | Non-Imidazole (Bipiperidine) | 2.91 – 6.90 nM | ~10.0 – 15.0 nM | High | Low |
| Pitolisant | Non-Imidazole (Piperidine) | 0.16 – 5.30 nM | 1.5 nM | >220-fold | Low |
| Ciproxifan | Imidazole | ~46.0 nM (Human) | ~9.2 nM | Moderate | High (Inhibits MAO/CYP) |
Data aggregated from standardized radioligand displacement and functional assays[1],[5],[2],[3].
Experimental Validation: Self-Validating Methodologies
To ensure scientific integrity, the data presented above must be derived from robust, self-validating assay systems. Below are the definitive protocols used to benchmark these inhibitors.
Protocol 1: Radioligand Displacement Assay ( Ki Determination)
Causality & Rationale: We utilize [3H] N- α -methylhistamine because it is a highly selective H3R agonist with a precisely known dissociation constant ( Kd = 3.08 nM). By measuring how effectively the test compounds displace this radioligand, we can calculate the absolute binding affinity ( Ki ) using the Cheng-Prusoff equation[5].
Self-Validating Control: The assay includes a baseline control using 10 µM Pitolisant to define Non-Specific Binding (NSB). If the total binding signal does not significantly exceed the NSB signal, the membrane preparation is deemed invalid.
Step-by-Step Workflow:
-
Membrane Preparation: Homogenize HEK-293 cells stably expressing human H3R in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes.
-
Incubation: In a 96-well plate, combine 10 µg of membrane protein, 2 nM [3H] N- α -methylhistamine, and varying concentrations of the test inhibitor (10 pM to 10 µM). Incubate for 60 minutes at 25°C to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters. Crucial Step: Filters must be pre-soaked in 0.3% polyethylenimine (PEI) for 2 hours to neutralize the negative charge of the glass fibers, preventing non-specific binding of lipophilic bipiperidine scaffolds.
-
Washing & Detection: Wash filters three times with 3 mL of ice-cold buffer. Extract the filters, add scintillation fluid, and quantify radioactivity (CPM) using a liquid scintillation counter.
-
Data Analysis: Convert IC50 values to Ki values using the Cheng-Prusoff equation: Ki=IC50/(1+[Radioligand]/Kd) .
Step-by-step workflow for the radioligand displacement assay to determine H3R binding affinity.
Protocol 2: Functional cAMP Accumulation Assay (HTRF)
Causality & Rationale: Binding affinity ( Ki ) does not prove functional antagonism. Because H3R is Gi/o coupled, we use Forskolin to artificially hyper-stimulate Adenylyl Cyclase, creating a high cAMP baseline. An H3R agonist will suppress this cAMP level. A true inverse agonist/antagonist (like Pitolisant or a bipiperidine derivative) will reverse the agonist-induced suppression, restoring high cAMP levels[4].
Self-Validating Control: Forskolin-only wells serve as the Emax (maximum cAMP). Vehicle-only wells establish the basal cAMP floor. The assay is only valid if the dynamic range between basal and Emax is >5-fold.
Step-by-Step Workflow:
-
Seed HEK-293 hH3R cells in 384-well plates at 5,000 cells/well.
-
Pre-incubate cells with 0.5 mM IBMX (a phosphodiesterase inhibitor) for 15 minutes to prevent cAMP degradation.
-
Co-add 10 µM Forskolin, the EC80 concentration of an H3R agonist (e.g., RAMH), and serial dilutions of the test inhibitor. Incubate for 30 minutes at 37°C.
-
Lyse cells and add HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (cAMP-d2 and anti-cAMP Cryptate).
-
Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm and 620 nm. Calculate the EC50 of inverse agonism based on the restoration of the cAMP signal.
Conclusion
Benchmarking the 1-Methyl-4-piperidin-3-ylpiperidine scaffold against established drugs reveals its immense value in modern drug discovery. While early compounds like Ciproxifan proved the viability of H3R antagonism in vivo, their imidazole-related toxicities halted clinical progression[3]. Pitolisant successfully bridged this gap using a piperidine-ether structure[2].
The bipiperidine motif offers an equally potent, structurally distinct alternative. By providing a rigidized basic center that perfectly maps to the H3R pharmacophore, 1-methyl-4-piperidin-3-ylpiperidine derivatives achieve single-digit nanomolar affinities ( Ki < 3.0 nM) and excellent selectivity profiles, making them premier candidates for next-generation CNS therapeutics[1],[5].
Sources
- 1. New lead elements for histamine H3 receptor ligands in the pyrrolo[2,3-d]pyrimidine class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. Ciproxifan, a histamine H3 receptor antagonist, reversibly inhibits monoamine oxidase A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pitolisant (PD048799, NNACHAUCXXVJSP-UHFFFAOYSA-N) [probes-drugs.org]
- 5. mdpi.com [mdpi.com]
- 6. Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Safe Disposal of 1-Methyl-4-piperidin-3-ylpiperidine for Laboratory Professionals
For professionals engaged in the intricate landscape of research, discovery, and drug development, the responsible management of chemical reagents is not merely a matter of regulatory compliance but a fundamental pillar of scientific integrity and laboratory safety. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Methyl-4-piperidin-3-ylpiperidine, grounded in established safety principles and regulatory standards. Our objective is to empower researchers with the knowledge to manage this chemical waste safely and effectively, thereby protecting both laboratory personnel and the environment.
Hazard Assessment: Understanding the "Why" Before the "How"
Anticipated Hazards:
-
Toxicity: Piperidine-based compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3]
-
Corrosivity: Many piperidines are corrosive and can cause severe skin burns and eye damage.[2][4][5]
-
Flammability: These compounds can be flammable, with vapors potentially forming explosive mixtures with air.[1][2][6]
-
Irritation: May cause respiratory tract, skin, and eye irritation.[6][7][8]
Given these potential hazards, 1-Methyl-4-piperidin-3-ylpiperidine must be managed as a hazardous waste throughout its lifecycle, from initial handling to final disposal.[9][10]
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedures, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This is a non-negotiable aspect of laboratory safety when handling potentially hazardous chemicals.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[4][9] | Protects against accidental splashes which could cause serious eye damage.[4][5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber).[7][9] | Prevents skin contact and absorption of the toxic and potentially corrosive substance.[1][2][3] |
| Body Protection | A flame-retardant lab coat or a chemical-resistant apron.[7][9] | Protects against spills and splashes on personal clothing and skin. |
| Respiratory Protection | All handling should occur in a certified chemical fume hood.[1][9] If ventilation is inadequate, a NIOSH-approved respirator for organic vapors is necessary.[11] | Minimizes the risk of inhaling harmful vapors.[1][2][7] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 1-Methyl-4-piperidin-3-ylpiperidine is to treat it as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][7][11]
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.
-
Liquid Waste:
-
Collect all solutions containing 1-Methyl-4-piperidin-3-ylpiperidine in a dedicated, properly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.[10]
-
-
Solid Waste:
Step 2: Waste Container Labeling
Accurate and thorough labeling is a key regulatory requirement and ensures the safety of everyone handling the waste.
-
The waste container must be clearly labeled with the words "Hazardous Waste."[9][10]
-
The full chemical name, "1-Methyl-4-piperidin-3-ylpiperidine," must be written out.[9][10]
-
Include the approximate concentration and quantity of the waste.
-
List any other chemical constituents in the waste mixture.
-
Affix the appropriate hazard pictograms (e.g., corrosive, toxic, flammable).
Step 3: Storage of Hazardous Waste
Proper storage of the collected waste pending disposal is crucial to maintain a safe laboratory environment.
-
Secure Containment: Ensure the primary waste container is tightly sealed to prevent the release of vapors.[9]
-
Secondary Containment: Store the sealed waste container within a larger, chemically resistant secondary container to contain any potential leaks.[9]
-
Storage Location: Keep the waste in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents and acids.[3][4]
Step 4: Final Disposal
The final disposal of 1-Methyl-4-piperidin-3-ylpiperidine must be conducted by a licensed and certified hazardous waste disposal company.
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will provide specific guidance on the procedures for your institution and will arrange for the pickup of the hazardous waste.[9]
-
Documentation: Complete all required waste disposal forms and documentation accurately. This is a legal requirement and ensures a proper chain of custody.[9]
-
Incineration: The most common and recommended method for the disposal of this type of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[2][7][8]
Emergency Procedures: Spill Management
In the event of a spill, a swift and appropriate response is essential to mitigate risks.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate all non-essential individuals from the area.[9]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[9]
-
Contain: For small spills, use a non-combustible absorbent material such as vermiculite, sand, or specialized chemical absorbent pads to contain the spill. Do not use combustible materials like paper towels. [9]
-
Collect and Dispose: Carefully collect the absorbent material and place it in the designated solid hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials for disposal as hazardous waste.[9]
-
Report: Report the spill to your laboratory supervisor and your institution's EHS office, regardless of the size.[9]
Visualizing the Disposal Workflow
To further clarify the procedural flow for the proper disposal of 1-Methyl-4-piperidin-3-ylpiperidine, the following diagram outlines the key steps and decision points.
Caption: A flowchart illustrating the procedural steps for the safe disposal of 1-Methyl-4-piperidin-3-ylpiperidine.
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of 1-Methyl-4-piperidin-3-ylpiperidine, fostering a culture of safety and environmental responsibility within the laboratory.
References
-
Safety Data Sheet: Piperidine - Carl ROTH. (2025, March 31). Retrieved from [Link]
-
4-(1-Methyl-1H-imidazol-2-yl)piperidine hydrochloride Safety Data Sheet. Retrieved from [Link]
-
Piperidine Safety Data Sheet Jubilant Life Sciences Limited. Retrieved from [Link]
-
Piperidine - SAFETY DATA SHEET. (2024, May 7). Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEETS PIPERIDINE - Cleanchem Laboratories. Retrieved from [Link]
-
Safety Data Sheet PIPERIDINE - ChemSupply Australia. (2020, December 1). Retrieved from [Link]
-
Hazardous Waste Listings | EPA. Retrieved from [Link]
-
PRODUCTION, IMPORT, USE, AND DISPOSAL - ATSDR. Retrieved from [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. chemicalbook.com [chemicalbook.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.com [fishersci.com]
Advanced Safety Protocol: Personal Protective Equipment and Handling Guidelines for 1-Methyl-4-piperidin-3-ylpiperidine
1-Methyl-4-piperidin-3-ylpiperidine (CAS: 1262294-01-8) is a potent bipiperidine derivative widely utilized as a building block in medicinal chemistry and drug development. While its unique structure—featuring both secondary and tertiary amine centers—makes it highly valuable for synthesizing complex pharmacophores, it also renders the compound a highly basic, lipid-soluble organic amine.
As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. This protocol synthesizes technical accuracy with field-proven insights, explaining the causality behind our safety choices to ensure your laboratory operations are both efficient and uncompromisingly safe.
Hazard Profiling & Mechanistic Causality
To respect a chemical, one must understand its mechanism of action on biological tissues. 1-Methyl-4-piperidin-3-ylpiperidine is an alkaline corrosive.
The Causality of Tissue Damage: Unlike acidic burns, which coagulate tissue proteins to form a protective eschar (coagulation necrosis) that limits further penetration, basic amines operate through a far more destructive pathway. When this compound contacts the moisture in your skin or eyes, it rapidly generates hydroxide ions. This initiates liquefaction necrosis —a process where the chemical saponifies cell membrane fats and solubilizes cellular proteins. Because no protective barrier is formed, the alkaline corrosive continues to penetrate deeply into the tissue long after the initial exposure, causing severe, cascading damage.
Biochemical pathway of tissue damage induced by basic amine exposure.
The PPE Matrix: Armor for Amine Handling
Standard laboratory PPE is insufficient for handling concentrated bipiperidines. Amines are notorious for degrading common glove polymers and rapidly absorbing through the skin.
Quantitative Glove Compatibility Data for Piperidine Derivatives
For prolonged or frequently repeated contact with piperidine derivatives, gloves must meet specific breakthrough standards[1].
| Glove Material | EN 374 Protection Class | Breakthrough Time | Degradation Resistance | Operational Recommendation |
| Butyl Rubber | Class 6 | > 480 min | Excellent | Highly Recommended for all operations. |
| Nitrile (Thick, >15 mil) | Class 5 | > 240 min | Good | Acceptable for routine handling and transfer[1]. |
| Neoprene | Class 3 | > 60 min | Fair | Suitable for brief contact or splash protection only. |
| Natural Rubber (Latex) | Class 1 | < 10 min | Poor | DO NOT USE. Rapidly degrades upon contact. |
Core PPE Requirements
-
Eye/Face Protection: Chemical splash goggles paired with an 8-inch face shield are mandatory[2]. Causality: The lipid-rich environment of the human eye is highly susceptible to saponification; even minor vapor exposure can cause chemical conjunctivitis, while liquid splashes can cause permanent corneal opacity.
-
Body Protection: A flame-resistant, knee-length laboratory coat. When handling volumes >100 mL, a PVC or neoprene apron is required to prevent permeation through woven fabrics.
-
Respiratory Protection: All open handling must occur within a certified chemical fume hood[3]. If engineering controls fail or during a spill, a NIOSH-approved half-mask respirator equipped with an organic vapor/amine cartridge (Type K, green color code) is required.
Operational Workflow: Step-by-Step Methodology
Every protocol must be a self-validating system. Do not proceed to the next step unless the previous validation check has passed.
Step 1: Pre-Operation Verification (Self-Validation)
-
Verify fume hood inward face velocity is between 80–120 feet per minute (fpm). Validation: Tape a Kimwipe to the sash; it must pull steadily inward.
-
Inspect butyl or thick nitrile gloves for micro-punctures using the inflation test (trap air and squeeze).
Step 2: Dispensing and Weighing
-
Place the analytical balance inside the fume hood or a ventilated balance enclosure[3].
-
Tare the receiving vial, close the enclosure, and allow the airflow to stabilize to prevent draft-induced measurement errors.
-
Transfer the 1-Methyl-4-piperidin-3-ylpiperidine using a glass syringe or a dedicated spatulate tool. Avoid creating aerosols.
Step 3: Reaction Setup
-
Seal the primary container immediately after dispensing.
-
Utilize secondary containment (e.g., a PTFE tray) under your reaction vessel to catch localized drips.
Step 4: Doffing and Decontamination
-
Wipe down the exterior of the sealed chemical bottle with a solvent-dampened wipe (e.g., isopropanol) before returning it to the corrosives cabinet.
-
Remove gloves using the "beak method" (glove-to-glove, skin-to-skin) to ensure no exterior contamination touches your wrists. Wash hands immediately with soap and water.
Standard operating procedure and spill response workflow for handling bipiperidines.
Emergency Response & Spill Management
Personnel Exposure (Skin/Eyes):
-
Immediate Action: Flush the affected area at a safety shower or eyewash station for a minimum of 15 to 30 minutes.
-
Expert Insight (Crucial): Never attempt to neutralize an amine spill on human skin using weak acids (like vinegar or citric acid). The acid-base neutralization will trigger a violent exothermic heat reaction, compounding the chemical burn with a severe thermal burn. Milk and water are the only acceptable diluents.
Environmental Spill Cleanup:
-
Evacuate personnel from the immediate vicinity and allow the fume hood to clear airborne vapors.
-
Don appropriate spill-response PPE (respirator, heavy butyl gloves).
-
Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use sawdust, as amines can react with organic matter.
-
Carefully sweep the absorbed material using non-sparking tools and place it into a designated, sealable polyethylene waste container.
Waste Disposal Plan
Adhering to the National Research Council's hierarchy of waste management (Reduce, Reuse, Recycle, Dispose), minimize the scale of operations wherever possible[2].
-
Segregation: Dispose of 1-Methyl-4-piperidin-3-ylpiperidine waste strictly in containers labeled for "Halogen-Free Basic Organic Waste" .
-
Incompatibility Warning: Never mix amine waste with acidic waste streams, halogenated solvents, or strong oxidizing agents, as this will result in rapid gas evolution, pressurization, and potential container rupture.
-
Storage: Keep waste containers tightly capped in a cool, well-ventilated satellite accumulation area until collection by environmental health and safety (EHS) personnel.
References[4] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies of Sciences, Engineering, and Medicine.https://www.nationalacademies.org/[1] Safety Data Sheet: N-ETHYLDIISOPROPYL AMINE. Sdfine-Chem Limited. https://www.sdfine.com/[2] Safety Data Sheet: Piperidine-4-carboxylic acid. Apollo Scientific. https://apolloscientific.co.uk/[3] 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories. Occupational Safety and Health Administration (OSHA). https://www.osha.gov/
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 3. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
